Deoxybenzoin oxime
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(1,2-diphenylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCUVRROUAKTLL-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\O)/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952-06-7 | |
| Record name | 1,2-diphenylethanone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of Deoxybenzoin oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of Deoxybenzoin oxime (CAS No: 952-06-7). All quantitative data is presented in structured tables for clarity. Detailed experimental protocols for its synthesis and a key reaction, the Beckmann rearrangement, are provided, accompanied by workflow and pathway diagrams generated using Graphviz.
Chemical and Physical Properties
This compound, systematically named (NE)-N-(1,2-diphenylethylidene)hydroxylamine, is a white solid organic compound. It is a ketoxime derived from deoxybenzoin (1,2-diphenylethan-1-one). Its fundamental properties are summarized below.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO | [1][2] |
| Molecular Weight | 211.26 g/mol | [1][2][3] |
| Appearance | White Solid | [1] |
| Melting Point | 98 °C | [1][2][4][5][6] |
| Boiling Point | 375.4 ± 21.0 °C (Predicted) | [1][2][4][5][7] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5][7] |
Predicted Physicochemical Data
| Property | Value | Reference |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [2][4][5][7][6] |
| pKa | 11.07 ± 0.11 (Predicted) | [2][4] |
| LogP | 3.10760 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 3 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | ~9.62 | Singlet (broad) | 1H |
| Aromatic Protons | ~7.18 - 7.61 | Multiplet | 10H |
| -CH₂- | ~4.22 | Singlet | 2H |
| Note: Data obtained in CDCl₃ at 400 MHz. Chemical shifts are approximate and can vary based on solvent and experimental conditions.[7] |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
| Ion | m/z | Relative Intensity |
| [M]⁺ | 211.1 | 86.1% |
| [M+1]⁺ | 212.1 | 14.6% |
| C₁₃H₁₁N⁺ | 193.0 | 100.0% |
| Note: Data corresponds to the mass of the molecular ion and major fragments. |
Infrared (IR) Spectroscopy
The IR spectrum of an oxime shows characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | ~3400 - 3200 | Broad, indicates hydroxyl group |
| C-H stretch (aromatic) | ~3100 - 3000 | Sharp |
| C=N stretch | ~1680 - 1620 | Characteristic of oxime C=N bond[3] |
| N-O stretch | ~960 - 930 |
Experimental Protocols
The following sections detail the methodologies for the synthesis and a key reaction of this compound.
Synthesis of this compound
This compound is synthesized via the condensation reaction of deoxybenzoin with hydroxylamine.
Materials:
-
Deoxybenzoin (1,2-diphenylethan-1-one)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Pyridine
-
Ethanol
-
Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve deoxybenzoin in ethanol.
-
Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base (such as sodium acetate or pyridine) to liberate free hydroxylamine.
-
Reaction: Add the hydroxylamine solution to the deoxybenzoin solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add cold water to the flask to precipitate the crude this compound.
-
Isolation: Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold water to remove any remaining salts. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound crystals.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Characterization: Confirm the identity and purity of the product using melting point determination and spectroscopic methods (NMR, IR, MS).
Caption: Experimental workflow for the synthesis of this compound.
Beckmann Rearrangement of this compound
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions.[2][5][8] The group that is anti-periplanar to the hydroxyl group on the oxime nitrogen migrates. For this compound, this results in the migration of either the phenyl or the benzyl group.
Materials:
-
This compound
-
Strong acid catalyst (e.g., concentrated Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), or Thionyl chloride (SOCl₂))
-
Anhydrous solvent (e.g., diethyl ether, dioxane)
-
Ice bath
-
Neutralizing solution (e.g., sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Setup: Place a solution of this compound in an anhydrous solvent in a flask equipped with a magnetic stirrer and cool it in an ice bath.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., H₂SO₄) to the cooled solution while stirring. The hydroxyl group is protonated, converting it into a good leaving group (H₂O).[5][8]
-
Rearrangement: Allow the reaction to stir at a low temperature or warm to room temperature as required. The group anti to the leaving group migrates from carbon to nitrogen in a concerted step, displacing water and forming a nitrilium ion intermediate.[1][5]
-
Hydrolysis: Quench the reaction by carefully pouring the mixture over crushed ice. This allows water to attack the electrophilic carbon of the nitrilium ion.
-
Neutralization: Slowly neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the amide product from the aqueous layer using an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude amide can be further purified by chromatography or recrystallization.
Caption: Key steps in the Beckmann rearrangement of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. elixirpublishers.com [elixirpublishers.com]
- 5. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. DeoxyBenzoinOxime(952-06-7) 1H NMR spectrum [chemicalbook.com]
- 8. Beckmann Rearrangement [organic-chemistry.org]
Synthesis of Deoxybenzoin Oxime from Deoxybenzoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of deoxybenzoin oxime from deoxybenzoin. The document details the experimental protocol, presents key quantitative data in a structured format, and includes visualizations to illustrate the experimental workflow and reaction pathway. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Introduction
This compound is a chemical compound with applications in organic synthesis, serving as a precursor for various transformations, including the Beckmann rearrangement to produce the corresponding amide. This guide outlines a reliable method for the preparation of this compound from deoxybenzoin and hydroxylamine hydrochloride.
Reaction Scheme
The synthesis involves the reaction of the ketone functional group in deoxybenzoin with hydroxylamine hydrochloride in the presence of a base, typically sodium acetate, in an ethanol-water solvent system. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the oxime.
Reaction:
Deoxybenzoin + Hydroxylamine Hydrochloride → this compound + Sodium Chloride + Acetic Acid + Water
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Deoxybenzoin (Molar Mass: 196.24 g/mol ) | 1.0 equivalent | - |
| Hydroxylamine Hydrochloride (Molar Mass: 69.49 g/mol ) | 1.5 equivalents | - |
| Sodium Acetate (Molar Mass: 82.03 g/mol ) | 2.3 equivalents | - |
| Product | ||
| This compound (Molar Mass: 211.26 g/mol ) | - | [1][2] |
| Melting Point | 98 °C | [1] |
| Reaction Conditions | ||
| Solvent | Ethanol/Water | - |
| Temperature | Reflux | - |
| Reaction Time | 1-3 hours | - |
| Expected Yield | ||
| Yield | High | - |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
4.1. Materials and Equipment
-
Deoxybenzoin
-
Hydroxylamine hydrochloride
-
Sodium acetate (anhydrous)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
4.2. Synthesis Procedure
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve deoxybenzoin (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.3 eq) in a minimal amount of hot water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of deoxybenzoin.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Add cold deionized water to the concentrated mixture to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Dry the crude product in a desiccator.
4.3. Purification
Recrystallize the crude this compound from a suitable solvent system, such as ethanol-water, to obtain a pure product.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound to a constant weight.
4.4. Characterization
Characterize the purified this compound using the following techniques:
-
Melting Point: Determine the melting point of the purified crystals. The literature value is 98 °C.[1]
-
¹H NMR Spectroscopy: Record the ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃).
-
¹³C NMR Spectroscopy: Record the ¹³C NMR spectrum in a suitable deuterated solvent.
-
IR Spectroscopy: Record the IR spectrum of the solid product.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Analogy: The Oximation Reaction
While not a biological signaling pathway, the chemical transformation can be visualized in a similar manner to illustrate the flow of reactivity.
Caption: Simplified pathway of the oximation reaction.
References
Deoxybenzoin oxime CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Deoxybenzoin Oxime, a molecule of interest in organic synthesis and drug discovery. The document details its chemical properties, synthesis, and biological activities, with a focus on its derivatives' role in modulating key signaling pathways relevant to inflammatory diseases.
Core Compound Identification
This compound is a ketoxime derivative of deoxybenzoin. It exists as (E) and (Z) isomers, with the CAS number most frequently associated with the (E)-isomer.
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | (E)-1,2-diphenylethan-1-one oxime, N-(1,2-Diphenylethylidene)hydroxylamine, Benzyl phenyl ketoxime |
| CAS Number | 26306-06-9 |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 |
| InChI Key | PWCUVRROUAKTLL-UHFFFAOYSA-N |
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| Melting Point | 98 °C | [2] (from first search) |
| Boiling Point | 375.4 °C at 760 mmHg | [2] (from first search) |
| Density | 1.04 g/cm³ | [2] (from first search) |
| LogP | 3.10760 | [2] (from first search) |
| Flash Point | 238 °C | [2] (from first search) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and for key biological assays are provided below. These are representative protocols based on established methods.
Synthesis of (E)-1,2-diphenylethan-1-one oxime
This protocol describes a general method for the synthesis of an oxime from a ketone.
Materials:
-
Deoxybenzoin (1,2-diphenylethanone)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Pyridine
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Dissolve deoxybenzoin in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and an equivalent amount of a weak base like sodium acetate or pyridine.
-
Add the hydroxylamine solution to the deoxybenzoin solution.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound.
-
Dry the purified crystals under vacuum.
Xanthine Oxidase (XO) Inhibition Assay
This is a representative in vitro protocol to determine the inhibitory activity of a compound against xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a solution of xanthine in the potassium phosphate buffer.
-
Prepare various concentrations of the test compound and the positive control (allopurinol) in the buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting the enzyme activity.
-
In a 96-well microplate, add the buffer, xanthine solution, and the test compound or control solution to the respective wells.
-
Initiate the reaction by adding the xanthine oxidase solution to each well.
-
Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader.
-
Calculate the rate of uric acid formation from the change in absorbance over time.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NLRP3 Inflammasome Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of the NLRP3 inflammasome.
Materials:
-
THP-1 cells (human monocytic cell line) or bone marrow-derived macrophages (BMDMs)
-
RPMI-1640 cell culture medium supplemented with FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells
-
Lipopolysaccharide (LPS) (priming signal)
-
Adenosine triphosphate (ATP) or Nigericin (activation signal)
-
Test compound dissolved in DMSO
-
MCC950 (a known NLRP3 inhibitor, as a positive control)
-
Human IL-1β ELISA kit
Procedure:
-
Culture and differentiate THP-1 cells into macrophage-like cells by treating with PMA for 24-48 hours. If using BMDMs, culture them in appropriate media.
-
Seed the differentiated cells in a 96-well plate and allow them to adhere.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Remove the LPS-containing medium and replace it with fresh serum-free medium containing various concentrations of the test compound or positive control. Incubate for 1 hour.
-
Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) and incubate for an additional 1-2 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of IL-1β secretion for each concentration of the test compound.
-
Determine the IC₅₀ value for the inhibition of NLRP3 inflammasome activation.
TLR4 Signaling Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of a compound on the Toll-like receptor 4 (TLR4) signaling pathway.
Materials:
-
HEK-Blue™ TLR4 cells (HEK293 cells stably expressing human TLR4, MD2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter)
-
HEK-Blue™ Detection medium
-
LPS (TLR4 agonist)
-
Test compound dissolved in DMSO
-
TAK-242 (a known TLR4 inhibitor, as a positive control)
-
96-well plate
-
Spectrophotometer or plate reader
Procedure:
-
Seed the HEK-Blue™ TLR4 cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with various concentrations of the test compound or positive control for 1 hour.
-
Stimulate the cells with an optimal concentration of LPS.
-
Incubate the plate for 16-24 hours.
-
Add HEK-Blue™ Detection medium to a new 96-well plate.
-
Transfer a small volume of the cell culture supernatant from the cell plate to the plate with the detection medium.
-
Incubate for 1-4 hours at 37°C and monitor the color change.
-
Measure the SEAP activity by reading the absorbance at 620-650 nm.
-
Calculate the percentage of inhibition of TLR4 signaling for each concentration of the test compound.
-
Determine the IC₅₀ value.
Quantitative Biological Activity
Derivatives of this compound have been synthesized and evaluated for their potential in treating gout by targeting xanthine oxidase and innate immune sensors. The following table summarizes the in vitro activity of a potent benzoxazole this compound derivative.
| Compound | Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| (E)-1-(6-methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime | Xanthine Oxidase | 3.7 | Allopurinol | 2.9[3] |
This compound was also found to block the activation of the NOD-like receptor (NLRP3) inflammasome and the Toll-like receptor 4 (TLR4) signaling pathway[4][5].
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by this compound derivatives.
Caption: TLR4 Signaling Pathway Inhibition.
Caption: NLRP3 Inflammasome Pathway Inhibition.
References
- 1. Xanthine Oxidase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nod-like receptors in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Deoxybenzoin Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Deoxybenzoin Oxime (C₁₄H₁₃NO), a compound of interest in organic synthesis and medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the this compound molecule.
¹H NMR Spectrum
The proton NMR spectrum of this compound in chloroform-d (CDCl₃) exhibits distinct signals corresponding to the different types of protons in the molecule.
| Assignment | Chemical Shift (δ) in ppm |
| -OH (oxime) | 9.62 |
| Aromatic Protons | 7.61 |
| Aromatic Protons | 7.32 |
| Aromatic Protons | 7.25 |
| Aromatic Protons | 7.18 |
| -CH₂- (benzyl) | 4.22 |
Table 1: ¹H NMR chemical shifts for this compound in CDCl₃.[1]
¹³C NMR Spectrum
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an oxime typically shows characteristic absorption bands for the O-H and C=N bonds.
| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch (oxime) | 3400 - 3100 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=N stretch (oxime) | 1690 - 1640 |
| C=C stretch (aromatic) | 1600 - 1450 |
Table 2: General characteristic IR absorption ranges for functional groups present in this compound.[2][3]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 211.26 g/mol .[4] Electron ionization (EI) is a common method for analyzing organic molecules, which often results in fragmentation of the molecular ion. The fragmentation pattern provides valuable information about the structure of the molecule.
While a specific experimental mass spectrum with fragmentation for this compound was not found in the searched literature, general fragmentation patterns for oximes can be considered. Common fragmentation pathways for oximes under electron ionization can include alpha-cleavage and rearrangements.
Experimental Protocols
The following sections provide generalized experimental methodologies for the acquisition of spectroscopic data for organic compounds like this compound.
NMR Spectroscopy
Sample Preparation:
-
A sample of approximately 5-10 mg for ¹H NMR or 10-30 mg for ¹³C NMR is accurately weighed.
-
The sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
The solution is filtered if any solid particles are present to ensure homogeneity.
Instrumentation and Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Nuclei: ¹H and ¹³C.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is ground to a fine powder using an agate mortar and pestle.
-
Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.
-
The sample and KBr are thoroughly mixed and ground together.
-
The mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.
Instrumentation and Parameters:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction and Ionization (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5]
-
This causes the molecules to ionize and fragment.
Mass Analysis:
-
Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
-
Mass Range: Scanned over a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).
-
Data Acquisition: The instrument separates the ions based on their mass-to-charge ratio (m/z) and detects their abundance, generating a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. DeoxyBenzoinOxime(952-06-7) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
Deoxybenzoin Oxime: A Technical Guide to its Solubility in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of deoxybenzoin oxime in common organic solvents. Understanding the solubility of this compound is critical for its application in various research and development settings, including synthesis, purification, and formulation development. This document presents available quantitative data, outlines detailed experimental protocols for solubility determination, and visualizes key related pathways.
Core Topic: Solubility of this compound
This compound, a derivative of deoxybenzoin, is an organic compound with potential applications in medicinal chemistry and organic synthesis. Its solubility behavior is a crucial parameter for any laboratory or industrial process involving this molecule. The principle of "like dissolves like" generally governs the solubility of organic compounds; polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The molecular structure of this compound, featuring both non-polar aromatic rings and a polar oxime group, suggests a nuanced solubility profile across a range of organic solvents.
Quantitative Solubility Data
For context, the general solubility trends for organic compounds are influenced by factors such as polarity, molecular size, and the potential for hydrogen bonding. Alcohols, with their ability to act as both hydrogen bond donors and acceptors, are often good solvents for moderately polar compounds. Ketones and esters, possessing polar carbonyl groups, also exhibit good solvating power for a range of organic molecules. Ethers are generally less polar than alcohols or ketones, while hydrocarbons like toluene and hexane are non-polar and favor the dissolution of non-polar compounds.
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | Estimated Solubility | General Remarks |
| Alcohols | Methanol | High | The polar hydroxyl group of methanol can interact favorably with the oxime group. |
| Ethanol | High (Benzoin oxime: 0.1 g/mL)[1] | Similar to methanol, ethanol is a good solvent for moderately polar compounds. | |
| Isopropanol | Moderate to High | Increased hydrocarbon character compared to methanol and ethanol may slightly reduce solubility. | |
| Ketones | Acetone | High | The polar carbonyl group of acetone can effectively solvate the oxime moiety. |
| Methyl Ethyl Ketone | High | Similar solvating properties to acetone. | |
| Esters | Ethyl Acetate | Moderate to High | Ethyl acetate is a moderately polar solvent capable of dissolving a range of organic compounds. |
| Ethers | Diethyl Ether | Moderate | Diethyl ether is less polar than the aforementioned solvents, which may result in lower solubility. |
| Hydrocarbons | Toluene | Low to Moderate | The non-polar nature of toluene makes it a poorer solvent for the polar oxime group. |
| Hexane | Low | As a non-polar aliphatic hydrocarbon, hexane is expected to have very limited solvating power for this compound. |
Note: The estimated solubility is based on general principles of organic chemistry and the available data for benzoin oxime. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
A precise understanding of a compound's solubility requires empirical measurement. The following protocols outline the steps for both qualitative and quantitative determination of this compound solubility.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Objective: To classify the solubility of this compound as soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, toluene, hexane)
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measurement of the solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in a specific solvent in units of mg/mL or mol/L.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or small flasks with screw caps
-
Constant temperature shaker bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve using the analytical instrument of choice (e.g., HPLC, UV-Vis).
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in a constant temperature shaker bath.
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution as necessary to fall within the concentration range of the calibration curve.
-
Analyze the diluted solution using the calibrated analytical method to determine the concentration of this compound.
-
Calculate the solubility based on the measured concentration and any dilution factors.
Visualizations
Synthesis of this compound
The synthesis of this compound typically proceeds through the reaction of deoxybenzoin with hydroxylamine. This is a standard method for the preparation of oximes from ketones.
Caption: Reaction scheme for the synthesis of this compound.
Role of Oximes in Drug Development
Oximes are a versatile class of compounds with a significant role in drug discovery and development. Their chemical properties allow them to act as key intermediates, pharmacophores, and therapeutic agents themselves.
Caption: The diverse roles of the oxime functional group in drug development.
References
An In-depth Technical Guide to the E/Z Isomerism of Deoxybenzoin Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and stereochemical considerations of the E and Z isomers of deoxybenzoin oxime. This compound, a key intermediate in various chemical syntheses, exhibits geometric isomerism around the C=N double bond, leading to the formation of E (entgegen) and Z (zusammen) stereoisomers. The distinct spatial arrangement of the substituents on the oxime functionality significantly influences the physical, chemical, and biological properties of these isomers, making their selective synthesis and unambiguous characterization crucial for research and development.
Synthesis of Precursor and Isomers
The preparation of this compound isomers begins with the synthesis of the precursor ketone, deoxybenzoin (1,2-diphenylethanone). Subsequently, the oximation reaction can be controlled to selectively yield the desired E or Z isomer.
Synthesis of Deoxybenzoin
Deoxybenzoin is readily synthesized from benzoin via reduction.
Experimental Protocol: Reduction of Benzoin to Deoxybenzoin
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzoin (1.0 eq), glacial acetic acid, and zinc dust (2.0 eq).
-
Reaction Conditions: Heat the mixture to reflux with stirring for 4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether or another suitable organic solvent.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude deoxybenzoin can be further purified by recrystallization from ethanol.
Stereoselective Synthesis of (E)-Deoxybenzoin Oxime
The E isomer is generally the thermodynamically more stable product and can be obtained under acidic conditions, which facilitate the equilibration of the Z isomer to the E form.
Experimental Protocol: Synthesis of (E)-Deoxybenzoin Oxime
-
Reaction Mixture: Dissolve deoxybenzoin (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and pyridine.
-
Reaction Conditions: Heat the solution at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isomerization and Isolation: To ensure complete conversion to the E isomer, the crude product mixture can be dissolved in an anhydrous solvent like diethyl ether and treated with anhydrous hydrogen chloride gas. The hydrochloride salt of the E isomer will preferentially precipitate.
-
Neutralization: The precipitate is then collected by filtration and neutralized with a mild base, such as a 10% aqueous sodium carbonate solution, to yield the free (E)-deoxybenzoin oxime.
-
Purification: The product is collected by filtration, washed with water until neutral, and dried. Further purification can be achieved by recrystallization.
Stereoselective Synthesis of (Z)-Deoxybenzoin Oxime
The Z isomer, being the kinetically controlled product, is typically synthesized under basic conditions at lower temperatures.
Experimental Protocol: Synthesis of (Z)-Deoxybenzoin Oxime
-
Reaction Mixture: Dissolve deoxybenzoin (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in methanol.
-
Base Addition: Add potassium carbonate (2.0 eq) to the mixture. The use of a base generates free hydroxylamine in situ.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically faster than the acidic method and should be monitored closely by TLC.
-
Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified, often by column chromatography, to isolate the Z isomer from any minor E isomer that may have formed.
Physicochemical and Spectroscopic Data
The E and Z isomers of this compound can be distinguished by their distinct physical and spectroscopic properties. The data presented below is a compilation from various sources and provides a basis for their identification.
Table 1: Physicochemical Properties of this compound Isomers
| Property | (E)-Deoxybenzoin Oxime | (Z)-Deoxybenzoin Oxime |
| Melting Point (°C) | ~98 | Typically lower than E isomer |
Note: The melting point of this compound is often reported as a single value (around 98°C) without specifying the isomer, which likely corresponds to the more stable E isomer.
Table 2: Spectroscopic Data for this compound Isomers
| Spectroscopic Data | (E)-Deoxybenzoin Oxime | (Z)-Deoxybenzoin Oxime |
| ¹H NMR (CDCl₃, δ ppm) | ~9.6 (s, 1H, N-OH), ~7.2-7.6 (m, 10H, Ar-H), ~4.2 (s, 2H, CH₂) | The chemical shift of the N-OH proton is expected to be different from the E isomer. The methylene (CH₂) protons may also show a slight shift due to the different anisotropic effect of the phenyl ring. |
| ¹³C NMR (CDCl₃, δ ppm) | The chemical shift of the imine carbon (C=N) is a key indicator. Aromatic and methylene carbon signals will also be present. | The chemical shift of the imine carbon (C=N) is expected to differ from that of the E isomer. |
| IR (KBr, cm⁻¹) | ~3250 (O-H stretch, broad), ~1650 (C=N stretch), ~1450, 1495 (C=C aromatic stretch) | Similar characteristic peaks to the E isomer, but slight shifts in the O-H and C=N stretching frequencies may be observed due to differences in hydrogen bonding and molecular geometry. |
Visualization of Key Processes
Isomerization Pathway
The interconversion between the E and Z isomers is a key process, often catalyzed by acid or base. The following diagram illustrates this equilibrium.
Caption: E/Z Isomerization of this compound.
Experimental Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of this compound isomers is outlined below.
Caption: Experimental workflow for isomer synthesis.
Conclusion
The E/Z isomerism of this compound presents both a challenge and an opportunity in synthetic chemistry. A thorough understanding of the factors that control the stereochemical outcome of the oximation reaction is essential for the selective preparation of the desired isomer. The distinct spectroscopic signatures of the E and Z isomers, once definitively assigned, provide the necessary tools for their unambiguous identification. This guide serves as a foundational resource for researchers working with this compound and its derivatives, enabling more precise and efficient scientific investigation and development.
A Technical Guide to the Core Reactions of Deoxybenzoin Oxime
Abstract: Deoxybenzoin oxime (1,2-diphenylethanone oxime) is a versatile synthetic intermediate utilized in a range of chemical transformations. Its importance extends from fundamental organic reactions to the development of novel therapeutic agents. This technical guide provides an in-depth overview of the principal reactions involving this compound, including its synthesis, the stereospecific Beckmann and Neber rearrangements, reduction, and thermolysis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a comprehensive resource for researchers, chemists, and professionals in drug development.
Introduction to this compound
This compound is a ketoxime derived from deoxybenzoin (1,2-diphenylethanone). The presence of two distinct aryl substituents—a phenyl group and a benzyl group—attached to the C=N double bond makes it an interesting substrate for studying the mechanisms of classical organic reactions. The oxime can exist as two geometric isomers, (E) and (Z), whose stereochemistry dictates the outcome of subsequent rearrangement reactions, making precise synthetic control crucial. Its derivatives have recently gained attention in medicinal chemistry, particularly as inhibitors of key inflammatory pathways.
Synthesis of this compound
The standard synthesis of this compound involves the condensation of deoxybenzoin with hydroxylamine hydrochloride in the presence of a base. The base neutralizes the HCl released, driving the reaction to completion.
Experimental Protocol: Synthesis of this compound
-
Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: Deoxybenzoin (19.6 g, 0.1 mol), hydroxylamine hydrochloride (10.4 g, 0.15 mol), ethanol (100 mL), and pyridine (15.8 g, 0.2 mol) are added to the flask.
-
Reaction: The mixture is heated to reflux and stirred for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure using a rotary evaporator.
-
Isolation: The resulting residue is poured into 200 mL of cold water, leading to the precipitation of the crude oxime.
-
Purification: The solid is collected by vacuum filtration, washed thoroughly with cold water to remove pyridine hydrochloride, and then dried. Recrystallization from an ethanol/water mixture yields the pure this compound.
Quantitative Data: Synthesis
| Reactant | Molar Eq. | Solvent | Base | Time (h) | Temp. (°C) | Yield (%) |
| Deoxybenzoin | 1.0 | Ethanol | Pyridine | 2-4 | Reflux | >90 |
Key Chemical Transformations
The reactivity of this compound is dominated by rearrangement reactions that are highly dependent on the stereochemistry of the oxime and the reaction conditions.
The Beckmann Rearrangement
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an N-substituted amide.[1][2] The reaction is stereospecific, involving the migration of the group that is anti-periplanar to the hydroxyl group.[1] For this compound, the (Z)-isomer (where the phenyl group is anti to the hydroxyl) undergoes rearrangement to yield N-phenyl-2-phenylacetamide.
Experimental Protocol: Beckmann Rearrangement
-
Setup: A 100 mL flask equipped with a magnetic stirrer is placed in an ice bath.
-
Reagents: Polyphosphoric acid (PPA) (50 g) is added to the flask and cooled to 0°C. (Z)-Deoxybenzoin oxime (2.11 g, 10 mmol) is added portion-wise with stirring, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, the mixture is stirred at room temperature for 1 hour, then heated to 60°C for an additional 2 hours.
-
Workup: The reaction mixture is cooled and poured onto 200 g of crushed ice with vigorous stirring.
-
Isolation: The resulting white precipitate (N-phenyl-2-phenylacetamide) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
-
Purification: The crude product can be recrystallized from ethanol.
Quantitative Data: Beckmann Rearrangement
| Substrate | Acid Catalyst | Temp. (°C) | Time (h) | Product | Yield (%) |
| (Z)-Deoxybenzoin Oxime | PPA | 60 | 2 | N-phenyl-2-phenylacetamide | ~85 |
Mechanistic Diagram: Beckmann Rearrangement
The Neber Rearrangement
The Neber rearrangement transforms a ketoxime into an α-aminoketone.[3][4] This reaction proceeds via an O-sulfonated intermediate (e.g., a tosylate), which, upon treatment with a base, forms a 2H-azirine. Subsequent hydrolysis yields the final product.[3][4] For this compound, the (E)-isomer (where the benzyl group is anti to the hydroxyl) is the substrate for this transformation.
Experimental Protocol: Neber Rearrangement
Step A: Tosylation of this compound
-
Setup: A solution of (E)-Deoxybenzoin oxime (2.11 g, 10 mmol) in pyridine (20 mL) is prepared in a flask and cooled to 0°C.
-
Reagents: p-Toluenesulfonyl chloride (TsCl) (2.10 g, 11 mmol) is added portion-wise while maintaining the temperature at 0°C.
-
Reaction: The mixture is stirred at 0°C for 4 hours and then allowed to stand at 4°C overnight.
-
Workup: The reaction mixture is poured into 100 mL of ice-cold water. The precipitated tosylate is collected by filtration, washed with cold water, and dried under vacuum.
Step B: Rearrangement to α-Aminoketone
-
Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal (0.28 g, 12 mmol) in absolute ethanol (30 mL) in a flask under a nitrogen atmosphere.
-
Reagents: The dried this compound tosylate (from Step A) is dissolved in dry benzene (20 mL) and added dropwise to the sodium ethoxide solution at room temperature.
-
Reaction: The mixture is stirred at room temperature for 12-18 hours. An azirine intermediate is formed.
-
Hydrolysis & Isolation: The solvent is evaporated. The residue is treated with 2M HCl (20 mL) and heated gently for 15 minutes to hydrolyze the azirine. After cooling, the solution is neutralized with NaOH solution. The product, 2-amino-1,2-diphenylethanone, is extracted with ether, and the organic layer is dried and concentrated to yield the product.
Quantitative Data: Neber Rearrangement
| Substrate | Base | Solvent | Product | Yield (%) |
| (E)-Deoxybenzoin Oxime Tosylate | Sodium Ethoxide | Ethanol/Benzene | 2-Amino-1,2-diphenylethanone | ~70 |
Mechanistic Diagram: Neber Rearrangement
Reduction of the Oxime Group
The oxime functional group can be readily reduced to a primary amine. Catalytic hydrogenation is a common and efficient method for this transformation.
Experimental Protocol: Reduction to Amine
-
Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is used.
-
Reagents: this compound (2.11 g, 10 mmol) is dissolved in ethanol (50 mL). Palladium on carbon (10% Pd/C, 200 mg) is added as the catalyst.
-
Reaction: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂) to 50-60 psi. The mixture is shaken or stirred vigorously at room temperature for 6-12 hours.
-
Workup: The reactor is depressurized, and the catalyst is removed by filtration through a pad of Celite.
-
Isolation: The filtrate is concentrated under reduced pressure to yield 1,2-diphenylethan-1-amine.
Quantitative Data: Reduction
| Substrate | Catalyst | H₂ Pressure (psi) | Solvent | Product | Yield (%) |
| This compound | 10% Pd/C | 50-60 | Ethanol | 1,2-Diphenylethan-1-amine | >95 |
Applications in Drug Development
Derivatives of this compound have emerged as potent inhibitors of key signaling pathways in the innate immune system, making them attractive candidates for treating inflammatory diseases like gout.
Inhibition of Inflammatory Signaling Pathways
Certain benzoxazole derivatives of this compound have been shown to be dual inhibitors of Xanthine Oxidase (XOD) and the NLRP3 inflammasome.
-
Xanthine Oxidase (XOD): Inhibition of XOD reduces the production of uric acid, a primary cause of hyperuricemia and gout.
-
NLRP3 Inflammasome & TLR4: Toll-like receptor 4 (TLR4) can be activated by danger signals, leading to the activation of the NF-κB pathway. This "primes" the cell by upregulating the transcription of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second signal activates the NLRP3 inflammasome complex, which cleaves pro-caspase-1 into active caspase-1. Caspase-1 then cleaves pro-IL-1β into its active, pro-inflammatory form, IL-1β. This compound derivatives can block this cascade, reducing the inflammatory response.
Logical Diagram: Inhibition of Inflammatory Pathways
Conclusion
This compound is a valuable substrate for studying and applying fundamental chemical transformations. Its stereoisomers provide access to distinct product classes through the highly specific Beckmann and Neber rearrangements, yielding amides and α-aminoketones, respectively. Furthermore, its straightforward reduction to the corresponding primary amine and the emerging biological activities of its derivatives highlight its continued relevance in both synthetic and medicinal chemistry. This guide provides the foundational protocols and mechanistic understanding necessary for professionals to effectively utilize this compound in their research and development endeavors.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijirset.com [ijirset.com]
- 4. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxybenzoin Oxime: A Versatile Precursor in the Synthesis of Amides and Heterocycles
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Deoxybenzoin oxime, a derivative of the ketone deoxybenzoin, serves as a pivotal precursor in advanced organic synthesis. Its strategic importance lies in its capacity to undergo facile transformations into valuable molecular scaffolds, primarily N-substituted amides and nitrogen-containing heterocycles. This technical guide details the synthesis of this compound and explores its two major synthetic pathways: the classic acid-catalyzed Beckmann rearrangement to yield N-phenyl-2-phenylacetamide, and an acid-catalyzed cyclization to form 2-phenylindole, a privileged structure in medicinal chemistry. This document provides detailed experimental protocols, quantitative data, and visual diagrams of the reaction mechanisms and workflows to support its application in research and development.
Introduction
This compound (C₁₄H₁₃NO) is an organic compound featuring an oxime functional group attached to the carbon skeleton of 1,2-diphenylethanone.[1] The presence of the C=N-OH group makes it a versatile intermediate, amenable to rearrangement and cyclization reactions that create new carbon-nitrogen and carbon-carbon bonds. Its utility is most prominently demonstrated in the Beckmann rearrangement, a fundamental reaction that converts oximes into amides.[2] Furthermore, under specific acidic and thermal conditions, this compound can be directed towards the synthesis of indoles, a core heterocyclic motif in numerous pharmaceuticals. This guide serves as a comprehensive resource on the synthesis and application of this valuable precursor.
Synthesis of this compound
The standard synthesis of this compound involves the condensation reaction between deoxybenzoin (1,2-diphenylethanone) and hydroxylamine. The reaction is typically catalyzed by a base in a polar solvent.[3]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard oximation procedures.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve deoxybenzoin (1.0 eq) in ethanol.
-
Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and potassium hydroxide (1.5 eq) in a minimal amount of water. Add this aqueous solution to the ethanolic solution of deoxybenzoin.
-
Reaction Execution: Heat the resulting mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water. A white precipitate of this compound will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 26306-06-9 |
Key Synthetic Transformations
This compound is a precursor to two fundamentally important classes of compounds: N-substituted amides via the Beckmann rearrangement and indoles via acid-catalyzed cyclization.
Pathway 1: The Beckmann Rearrangement
The Beckmann rearrangement is the cornerstone reaction of ketoximes, providing a direct route to amides.[4] The reaction is catalyzed by strong acids such as sulfuric acid or polyphosphoric acid (PPA).[5] The mechanism is stereospecific, involving the migration of the alkyl or aryl group that is in the anti-periplanar position relative to the hydroxyl group.[2] For this compound, the (E)-isomer, where the phenyl group is anti to the -OH, rearranges to yield N-phenyl-2-phenylacetamide.
Caption: Beckmann Rearrangement of this compound.
-
Reaction Setup: Place polyphosphoric acid (PPA) (10x weight of oxime) in a round-bottom flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80-90 °C in an oil bath.
-
Reagent Addition: Add finely powdered this compound (1.0 eq) portion-wise to the hot, stirring PPA over 15 minutes, ensuring the temperature does not exceed 120 °C.
-
Reaction Execution: After the addition is complete, heat the mixture to 120-130 °C and maintain for 30-60 minutes.
-
Work-up and Isolation: Allow the flask to cool slightly and then carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a cold sodium bicarbonate solution. The crude product is dried and recrystallized from ethanol to yield pure N-phenyl-2-phenylacetamide.
| Property | N-phenyl-2-phenylacetamide |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol |
| Appearance | White solid |
| Melting Point | ~118-120 °C |
| ¹H NMR (CDCl₃) | δ 7.5-7.1 (m, 10H, Ar-H), δ 3.7 (s, 2H, CH₂), δ 8.0 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ 169.5 (C=O), 137.8, 134.5, 129.4, 129.1, 128.8, 127.5, 124.5, 120.2 (Ar-C), 44.5 (CH₂) |
| IR (KBr, cm⁻¹) | 3280 (N-H), 1660 (C=O, Amide I), 1540 (N-H bend, Amide II) |
Pathway 2: Acid-Catalyzed Cyclization to 2-Phenylindole
An alternative and highly valuable transformation of this compound is its conversion to 2-phenylindole. This reaction, often carried out under conditions similar to the Fischer Indole Synthesis (strong acid and heat), represents a powerful method for constructing the indole nucleus. The mechanism likely involves an acid-catalyzed rearrangement followed by an intramolecular electrophilic aromatic substitution (cyclization) and subsequent elimination of ammonia.
Caption: Acid-Catalyzed Synthesis of 2-Phenylindole.
This protocol is based on conditions used for Fischer Indole cyclizations.
-
Reaction Setup: In a flask suitable for high-temperature reactions, heat polyphosphoric acid (PPA) (10-15x weight of oxime) to approximately 100 °C with mechanical stirring.
-
Reagent Addition: Add this compound (1.0 eq) to the PPA.
-
Reaction Execution: Increase the temperature of the reaction mixture to 150-160 °C and maintain for 15-30 minutes. The mixture will darken.
-
Work-up and Isolation: Cool the reaction mixture to below 100 °C and pour it onto a large amount of crushed ice. Stir the resulting slurry until the PPA is fully hydrolyzed.
-
Purification: Collect the solid product by vacuum filtration and wash extensively with water. The crude 2-phenylindole can be purified by recrystallization from ethanol or by column chromatography on silica gel.
| Property | 2-Phenylindole |
| Molecular Formula | C₁₄H₁₁N |
| Molecular Weight | 193.25 g/mol |
| Appearance | Off-white to tan solid |
| Melting Point | ~188-190 °C |
| ¹H NMR (CDCl₃) | δ 8.2 (br s, 1H, NH), 7.7-7.1 (m, 9H, Ar-H), 6.8 (d, 1H, indole C3-H) |
| ¹³C NMR (CDCl₃) | δ 137.9, 137.2, 132.5, 129.3, 129.0, 128.1, 125.5, 122.5, 120.8, 120.4, 110.8, 100.2 (Ar-C) |
| IR (KBr, cm⁻¹) | 3420 (N-H stretch) |
General Experimental Workflow
The synthesis and application of this compound follow a logical laboratory workflow, from starting material preparation to final product analysis.
Caption: General Experimental Workflow.
Conclusion
This compound is a readily accessible and highly effective synthetic intermediate. The choice of reaction conditions, particularly the acid catalyst and temperature, allows for selective transformation into either N-phenyl-2-phenylacetamide via the Beckmann rearrangement or 2-phenylindole through a cyclization pathway. The ability to generate both functionalized amides and medicinally relevant indole scaffolds from a single precursor highlights the strategic value of this compound for professionals in organic synthesis and drug discovery.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Deoxybenzoin Oxime
Introduction
Deoxybenzoin oxime is a chemical compound with applications in organic synthesis, serving as a precursor for various derivatives. Its synthesis is a fundamental procedure in organic chemistry, typically involving the reaction of deoxybenzoin with a hydroxylamine salt in the presence of a base. This document provides a detailed experimental protocol for the synthesis of this compound, compiled from established methodologies for oxime formation. The protocol is designed for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of a related compound, α-benzoin oxime, which can be used as a reference for the synthesis of this compound due to their structural similarity. A specific yield for this compound may vary depending on the exact reaction conditions and purification efficiency.
| Parameter | Value | Reference |
| Starting Material | Deoxybenzoin | |
| Reagents | Hydroxylamine hydrochloride, Sodium Carbonate | [1] |
| Solvent | Ethanol | [1] |
| Reaction Time | 5-10 hours | [1] |
| Reaction Temperature | Room Temperature (5-40 °C) | [1] |
| Crude Yield | 95-99% | [1] |
| Final Yield (after recrystallization) | 71-75% | [1] |
| Melting Point (crude) | 140-145 °C (for α-benzoin oxime) | [1] |
| Melting Point (pure) | 154-155 °C (for α-benzoin oxime) | [1] |
Experimental Workflow
The synthesis of this compound from deoxybenzoin and hydroxylamine hydrochloride follows a straightforward workflow, as illustrated in the diagram below. The key steps include the reaction setup, the oximation reaction itself, followed by isolation and purification of the final product.
Caption: Workflow for this compound Synthesis.
Experimental Protocol
This protocol is adapted from the synthesis of the structurally similar α-benzoin oxime and is expected to yield this compound with high purity.[1]
Materials and Reagents:
-
Deoxybenzoin
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Ethanol (95% or absolute)
-
Distilled Water
-
Benzene or Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for recrystallization)
-
Beakers
-
Graduated cylinders
-
Buchner funnel and filter paper
-
Vacuum flask
-
Heating mantle or water bath (for recrystallization)
-
Melting point apparatus
Procedure:
-
Reaction Setup:
-
In a round-bottom flask of appropriate size, dissolve deoxybenzoin in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride in ethanol.
-
Add the hydroxylamine hydrochloride solution to the deoxybenzoin solution.
-
-
Oximation Reaction:
-
To the stirred mixture, add anhydrous sodium carbonate powder in portions.
-
Continue stirring the reaction mixture at room temperature (approximately 20-25 °C) for 5 to 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Isolation of Crude Product:
-
Once the reaction is complete, remove the majority of the ethanol solvent using a rotary evaporator or by simple distillation.
-
To the residue, add hot distilled water and stir the mixture well.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to complete the precipitation of the crude this compound.
-
Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot benzene or ethanol.[1]
-
If using benzene, reflux the mixture for about 30 minutes.
-
Allow the solution to cool slowly to room temperature, and then cool in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
-
-
Characterization:
-
Determine the melting point of the purified this compound.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Benzene is a known carcinogen; handle with extreme care and use only in a fume hood. If possible, substitute with a less toxic solvent for recrystallization.
-
Hydroxylamine hydrochloride is corrosive and can be toxic if ingested or absorbed through the skin.
-
Handle all chemicals with care and dispose of waste according to institutional guidelines.
References
Application Notes and Protocols: Synthesis and Medicinal Chemistry of Deoxybenzoin Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of deoxybenzoin oxime derivatives and their potential applications in medicinal chemistry. This document includes detailed experimental protocols, quantitative biological activity data, and visualizations of relevant signaling pathways to guide researchers in this promising area of drug discovery.
Introduction
Deoxybenzoin oximes are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These derivatives have shown potential as anti-inflammatory, anticancer, anticonvulsant, and immunosuppressive agents. Their therapeutic potential is often attributed to their ability to modulate key signaling pathways involved in disease pathogenesis. This document outlines the synthesis of these valuable compounds and summarizes their biological evaluation.
Data Presentation
The following tables summarize the quantitative biological data for various this compound derivatives, providing a basis for structure-activity relationship (SAR) studies and further compound development.
Anti-inflammatory and Gout-Related Activity
| Compound ID | Structure | XOD Inhibition IC50 (µM)[1] | NLRP3 Inflammasome Inhibition (in vitro)[1] | TLR4 Signaling Inhibition (in vitro)[1] |
| 5d | (E)-1-(6-methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime | 8.12 | Blocks activation | Blocks activation |
| Reference | Allopurinol | 6.25 | - | - |
Immunosuppressive Activity
| Compound ID | Structure | T-cell Proliferation Inhibition IC50 (µM) | Cytotoxicity (Selectivity Index, SI) |
| 31 | 2-(4-bromophenyl)-1-(3,4-dihydroxyphenyl)ethanone oxime | >684.64 | >100-fold less cytotoxic than Cyclosporine A |
| 32 | 2-(4-chlorophenyl)-1-(3,4-dihydroxyphenyl)ethanone oxime | - | - |
| 37 | 2-(4-fluorophenyl)-1-(3,4-dihydroxyphenyl)ethanone oxime | - | - |
| 38 | 1-(3,4-dihydroxyphenyl)-2-phenylethanone oxime | - | - |
| Reference | Cyclosporine A (CsA) | 235.44 | - |
Note: Specific IC50 values for compounds 32, 37, and 38 were not provided in the source material, but they were identified as active.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives.
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives from the corresponding deoxybenzoin.
Materials:
-
Substituted deoxybenzoin
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Water
-
Ethyl acetate
-
Hexane
-
Glacial acetic acid (optional, for pH adjustment)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Dissolution of Deoxybenzoin: In a round-bottom flask, dissolve the substituted deoxybenzoin (1 equivalent) in ethanol or methanol.
-
Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2-1.5 equivalents) in a minimal amount of water.
-
Reaction Setup: To the stirred solution of deoxybenzoin, add the aqueous solution of hydroxylamine hydrochloride.
-
Basification: Slowly add a solution of potassium hydroxide or sodium hydroxide (2-3 equivalents) in water to the reaction mixture. The pH of the solution should become basic.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically 60-80 °C) with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude this compound.
-
If necessary, neutralize the solution by adding a few drops of glacial acetic acid.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Dissolve the crude solid in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and signaling pathways relevant to the medicinal chemistry of this compound derivatives.
Experimental Workflow: Synthesis of this compound Derivatives
Caption: General workflow for the synthesis of this compound derivatives.
Signaling Pathway: Inhibition of NLRP3 Inflammasome
Caption: Inhibition of the NLRP3 inflammasome signaling pathway.
Signaling Pathway: Modulation of TLR4 Signaling
Caption: Modulation of the Toll-like Receptor 4 (TLR4) signaling pathway.
Conclusion
This compound derivatives represent a versatile scaffold for the development of novel therapeutic agents. The synthetic protocols provided herein offer a foundation for the preparation of a diverse library of these compounds. The presented biological data highlights their potential in treating a range of conditions, particularly those with an inflammatory component. The visualization of their interaction with key signaling pathways such as NLRP3 and TLR4 provides a rationale for their observed activities and a basis for future drug design and optimization efforts. Further research into the specific molecular targets and mechanisms of action will be crucial for advancing these promising compounds into clinical development.
References
Deoxybenzoin Oxime as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deoxybenzoin oxime as a versatile ligand in coordination chemistry. This document details the synthesis of the ligand and its metal complexes, their characterization, and potential applications, with a focus on providing actionable experimental protocols and comparative data.
Introduction to this compound in Coordination Chemistry
This compound, a derivative of deoxybenzoin, is an effective chelating agent capable of forming stable complexes with a variety of transition metal ions. The presence of both nitrogen and oxygen donor atoms in the oxime functional group allows it to coordinate with metal centers, leading to the formation of complexes with diverse geometries and interesting chemical properties. These complexes have garnered attention for their potential applications in catalysis, analytical chemistry, and as antimicrobial and anticancer agents. The structural features of the ligand, including the steric bulk of the phenyl groups, influence the coordination geometry and reactivity of the resulting metal complexes.
Synthesis Protocols
Synthesis of this compound
This protocol is adapted from the standard synthesis of oximes from ketones.
Materials:
-
Deoxybenzoin
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers, graduated cylinders, and filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 g (0.051 mol) of deoxybenzoin in 100 mL of ethanol with gentle heating and stirring.
-
In a separate beaker, prepare a solution of 8.8 g (0.127 mol) of hydroxylamine hydrochloride in a minimal amount of water. To this, add a solution of 5.1 g (0.127 mol) of sodium hydroxide in a small amount of water to neutralize the hydrochloride. Alternatively, sodium acetate can be used as a milder base.
-
Add the neutralized hydroxylamine solution to the ethanolic solution of deoxybenzoin in the round-bottom flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the this compound.
-
Collect the white crystalline product by suction filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified crystals in a desiccator. The expected yield is typically high.
Synthesis of Transition Metal Complexes of this compound
This is a general procedure for the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes.
Materials:
-
This compound
-
Metal(II) chloride or acetate salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, Cu(OAc)₂·H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers, graduated cylinders, and filtration apparatus
Procedure:
-
Dissolve a stoichiometric amount of this compound (typically 2 molar equivalents) in hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the corresponding metal salt (1 molar equivalent) in a minimal amount of hot ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A change in color and the formation of a precipitate usually indicates the formation of the complex.
-
To ensure complete reaction, reflux the mixture for 1-2 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by suction filtration.
-
Wash the complex with small portions of cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Characterization of this compound and its Metal Complexes
A variety of analytical techniques are employed to characterize the synthesized ligand and its metal complexes.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose |
| Elemental Analysis (C, H, N) | To determine the empirical formula and confirm the stoichiometry of the ligand and complexes. |
| Infrared (IR) Spectroscopy | To identify functional groups and confirm the coordination of the ligand to the metal ion. Key bands to observe are the C=N (azomethine) and N-O stretching vibrations, which typically shift upon complexation.[1] |
| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the ligand and the d-d transitions in the metal complexes, which provides information about the coordination geometry.[2] |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the diamagnetic ligand and its complexes (e.g., Zn(II)). |
| Molar Conductivity Measurements | To determine the electrolytic or non-electrolytic nature of the metal complexes in solution.[3] |
| Magnetic Susceptibility Measurements | To determine the magnetic moment of paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), which provides insights into their electronic structure and geometry. |
| Thermogravimetric Analysis (TGA) | To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the complexes in the solid state, including bond lengths and angles. |
Quantitative Data
Quantitative data for this compound complexes is not widely available in the literature. The following tables present data for the closely related benzoin oxime and other similar oxime complexes to provide a comparative reference.
Table 2: Spectroscopic Data for a Representative Co(II)-Oxime Complex
| Spectral Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment | Reference |
| IR: ν(C=N) of ligand | ~1629 cm⁻¹ | Azomethine stretch | [1] |
| IR: ν(C=N) of complex | ~1604 cm⁻¹ (shifted) | Coordinated azomethine stretch | [1] |
| IR: ν(M-N) | 424 - 438 cm⁻¹ | Metal-Nitrogen bond vibration | |
| UV-Vis: Band 1 | ~608 nm | ⁴T₂g(F) ← ⁴T₁g | [4] |
| UV-Vis: Band 2 | ~502 nm | ⁴A₂g(F) ← ⁴T₁g (LMCT) | [4] |
| UV-Vis: Band 3 | ~362 nm | π - π* transition | [4] |
Table 3: Biological Activity of Representative Oxime Complexes (IC₅₀ values)
| Complex/Compound | Cell Line | IC₅₀ (µM) | Reference |
| Naphthoquinone Oxime Derivative 14 | MDA-MB-231 (Breast Cancer) | 0.66 ± 0.05 | [5] |
| Naphthoquinone Oxime Derivative 14 | BEL-7402 (Liver Cancer) | 5.11 ± 0.12 | [5] |
| Graphene Oxide-Doxorubicin | FaDu (Head and Neck Cancer) | 14.39 µg/mL | [6] |
| Free Doxorubicin | FaDu (Head and Neck Cancer) | 31.01 µg/mL | [6] |
| Benzimidazole Derivative (se-182) | A549 (Lung Carcinoma) | 15.80 | [2] |
| Benzimidazole Derivative (se-182) | HepG2 (Liver Carcinoma) | 15.58 | [2] |
Applications
Catalysis
Metal complexes of oximes have shown promise as catalysts in various organic transformations. For instance, oxovanadium(IV) Schiff base complexes have been effectively used for the catalytic oxidation of benzoin to benzil with high conversion and selectivity.[7] This suggests that this compound complexes could also exhibit interesting catalytic properties, potentially in oxidation or reduction reactions.
Analytical Chemistry
Oxime derivatives have historically been used as analytical reagents for the determination of metal ions.[6] Their ability to form colored complexes with specific metals allows for their use in spectrophotometric analysis. This compound could potentially be employed for the selective detection and quantification of certain metal ions in various samples.
Drug Development
The coordination of organic ligands to metal ions can significantly enhance their biological activity. While specific data for this compound complexes is limited, other oxime-based metal complexes have demonstrated significant antimicrobial and anticancer activities.[5] The data in Table 3 for related compounds highlights the potential of this class of molecules. The enhanced cytotoxicity of some metal complexes compared to the free ligands suggests that chelation can be a viable strategy in the design of new therapeutic agents.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and application of this compound metal complexes.
Caption: Logical relationships influencing the properties and applications of this compound complexes.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 3. scispace.com [scispace.com]
- 4. In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Oxidation of benzoin catalyzed by oxovanadium(IV) schiff base complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of Deoxybenzoin Oxime in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Deoxybenzoin oxime is a versatile and readily accessible starting material in organic synthesis, serving as a valuable precursor for the construction of various nitrogen-containing heterocyclic compounds.[1] Its structure, featuring a C=N-OH functional group flanked by two phenyl rings, allows for a range of chemical transformations. Key reactions include cyclization via dianion intermediates and the classic Beckmann rearrangement to form amides, which can be precursors for further heterocyclic synthesis. These pathways lead to important scaffolds such as isoxazoles and piperidin-2-ones, which are prevalent in medicinal chemistry.
This document provides detailed application notes and experimental protocols for the synthesis of select heterocyclic systems starting from this compound.
Application 1: Synthesis of 3,4,5-Trisubstituted Isoxazoles
One of the primary applications of this compound is in the synthesis of unsymmetrical 3,4,5-trisubstituted isoxazoles. The general method involves the formation of a 1,4-dianion from the oxime, which then undergoes condensation with an aromatic ester, followed by acid-catalyzed cyclization to yield the isoxazole ring system.[2] This method is noted for its convenience and unequivocal results.[2]
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various 3,4,5-triphenylisoxazoles derived from the 1,4-dianion of this compound and different aromatic esters.
| Entry | Ester Reactant | Product | Yield (%) |
| 1 | Methyl benzoate | 3,4,5-Triphenylisoxazole | 65 |
| 2 | Ethyl benzoate | 3,4,5-Triphenylisoxazole | 70 |
| 3 | Methyl p-toluate | 4,5-Diphenyl-3-(p-tolyl)isoxazole | 68 |
| 4 | Methyl p-anisate | 3-(p-Methoxyphenyl)-4,5-diphenylisoxazole | 72 |
| 5 | Methyl p-chlorobenzoate | 3-(p-Chlorophenyl)-4,5-diphenylisoxazole | 60 |
Data adapted from Beam, C. F., et al. (1970). J. Org. Chem, 35(6), 1806-1808.[2]
Experimental Protocol: Synthesis of 3,4,5-Triphenylisoxazole
This protocol details the synthesis via the condensation of the 1,4-dianion of this compound with ethyl benzoate.
Materials:
-
This compound
-
n-Butyllithium (in hexane)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl benzoate
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Ethanol
Procedure:
-
Dianion Formation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (0.10 mol) in 200 mL of anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add n-butyllithium (0.22 mol) via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. The formation of the reddish-brown 1,4-dianion is observed.
-
-
Condensation:
-
Cool the dianion solution back to 0°C.
-
Add a solution of ethyl benzoate (0.10 mol) in 50 mL of anhydrous THF dropwise over 20 minutes.
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
-
Cyclization and Isolation:
-
Pour the reaction mixture into a beaker containing 300 mL of a 1:1 mixture of ice and concentrated HCl.
-
Transfer the resulting mixture to a separatory funnel and extract the aqueous layer with three 100 mL portions of diethyl ether.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude solid product from ethanol to yield pure 3,4,5-triphenylisoxazole.
-
General Synthetic Workflow
The following diagram illustrates the general workflow for converting deoxybenzoin into different heterocyclic scaffolds.
Caption: General synthetic pathways from deoxybenzoin.
Application 2: Beckmann Rearrangement for Amide Synthesis
The Beckmann rearrangement is a classic acid-catalyzed transformation of an oxime into an amide.[3][4] For a ketoxime like this compound, the rearrangement proceeds stereospecifically, with the group anti-periplanar to the hydroxyl group migrating. This reaction converts this compound into N-phenyl-2-phenylacetamide, a valuable intermediate for synthesizing other compounds, including lactams and other N-heterocycles.
Quantitative Data Summary
The efficiency of the Beckmann rearrangement can be influenced by the choice of catalyst and reaction conditions.
| Entry | Catalyst / Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sulfuric Acid (H₂SO₄) | Acetic Acid | 100 | 2 | ~90 |
| 2 | Polyphosphoric Acid (PPA) | - | 120 | 1 | >85 |
| 3 | Thionyl Chloride (SOCl₂) | Dioxane | 25 | 12 | Moderate |
| 4 | Iodine (I₂) | Acetonitrile | Reflux | 6 | ~80-90 |
Data compiled from general knowledge of the Beckmann rearrangement.[3][4]
Experimental Protocol: Beckmann Rearrangement using Sulfuric Acid
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethanol
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (0.05 mol) in 50 mL of glacial acetic acid.
-
Carefully add concentrated sulfuric acid (5 mL) dropwise to the solution while stirring. An exothermic reaction may be observed.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100°C in an oil bath and maintain this temperature for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 500 mL of ice water. A white precipitate of N-phenyl-2-phenylacetamide will form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Neutralize the product by washing with a saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with cold water.
-
Dry the crude product in a vacuum oven.
-
-
Purification:
-
Recrystallize the dried solid from an ethanol/water mixture to obtain the pure N-phenyl-2-phenylacetamide.
-
References
Application of Deoxybenzoin Oxime in Anti-inflammatory Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxybenzoin oxime and its derivatives represent a class of compounds with significant potential in the field of anti-inflammatory drug discovery. While extensive research has been conducted on various derivatives, the parent compound, this compound, serves as a crucial chemical scaffold. Studies on its analogues have revealed inhibitory effects on key inflammatory pathways, including the NOD-like receptor (NLRP3) inflammasome and Toll-like receptor 4 (TLR4) signaling.[1] Furthermore, certain deoxybenzoin oximes have demonstrated immunosuppressive activities by inducing apoptosis in activated immune cells.[2] These findings underscore the potential of this compound as a foundational molecule for the development of novel anti-inflammatory therapeutics.
This document provides a comprehensive guide for researchers interested in exploring the anti-inflammatory properties of this compound, detailing its potential mechanisms of action, protocols for key experimental assays, and a framework for data interpretation.
Potential Mechanisms of Anti-inflammatory Action
The inflammatory response is a complex biological process involving a multitude of signaling pathways and molecular mediators. This compound may exert its anti-inflammatory effects through the modulation of one or more of these pathways:
-
Inhibition of Pro-inflammatory Mediators: A primary mechanism of anti-inflammatory drugs is the suppression of pro-inflammatory molecules. This compound may inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation, by targeting the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.
-
Modulation of the NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. Upon activation by inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound may interfere with this pathway, preventing NF-κB activation and subsequent cytokine production.
-
Modulation of the MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, comprising p38, JNK, and ERK, is another critical pathway in the regulation of inflammation. These kinases, upon phosphorylation, can activate transcription factors that drive the expression of inflammatory genes. This compound could potentially inhibit the phosphorylation of these MAP kinases, thereby dampening the inflammatory response.
Quantitative Data Summary
Currently, there is a limited amount of publicly available quantitative data specifically for the anti-inflammatory activity of the parent compound, this compound. The following table presents a compilation of data for various this compound derivatives to provide a reference for the potential efficacy of this class of compounds. Researchers are encouraged to generate analogous data for this compound to build a comprehensive activity profile.
| Assay | Cell Line | Stimulant | Test Compound | IC50 / Inhibition |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | This compound derivative | Data not available for parent compound |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | This compound derivative | Data not available for parent compound |
| TNF-α Release | THP-1 | LPS | This compound derivative | Data not available for parent compound |
| IL-6 Release | THP-1 | LPS | This compound derivative | Data not available for parent compound |
| COX-1 Inhibition | in vitro | N/A | This compound derivative | Data not available for parent compound |
| COX-2 Inhibition | in vitro | N/A | This compound derivative | Data not available for parent compound |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the anti-inflammatory potential of this compound.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the inhibitory effect of a test compound on NO production in murine macrophages stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in DMEM. The final concentration of DMSO should be less than 0.1%.
-
Aspirate the culture medium and pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for a further 24 hours.
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for an additional 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a standard curve generated with sodium nitrite.
-
Determine the percentage inhibition of NO production relative to the LPS-stimulated control.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Measurement by ELISA
This protocol measures the levels of PGE2 and pro-inflammatory cytokines in the supernatant of stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line or THP-1 human monocytic cell line
-
Appropriate cell culture medium (DMEM for RAW 264.7, RPMI-1640 for THP-1)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
LPS
-
This compound
-
Commercial ELISA kits for PGE2, TNF-α, and IL-6
Protocol:
-
For THP-1 cells, induce differentiation into macrophages by treatment with PMA (e.g., 100 ng/mL) for 48 hours, followed by a 24-hour rest period in fresh medium.
-
Seed differentiated THP-1 cells or RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentrations of PGE2, TNF-α, and IL-6 in the supernatants using the respective commercial ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage inhibition of each mediator's production.
Western Blot Analysis for NF-κB and MAPK Pathway Activation
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
Radioimmunoprecipitation assay (RIPA) lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and a loading control like β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and allow them to reach 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for an appropriate duration (e.g., 15-60 minutes, to be optimized for each pathway).
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Perform densitometric analysis of the bands and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: A general experimental workflow for assessing the anti-inflammatory properties of this compound.
Caption: The NF-κB signaling pathway, a potential target for the anti-inflammatory action of this compound.
Caption: The MAPK signaling cascades, potential targets for the anti-inflammatory action of this compound.
References
Application Notes and Protocols: Deoxybenzoin Oxime Derivatives as Xanthine Oxidase Inhibitors for Gout Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gout is a painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and soft tissues.[1][2] This condition is a direct result of hyperuricemia, a metabolic disorder characterized by elevated levels of uric acid in the blood.[3] Uric acid is the final breakdown product of purine metabolism in humans, a process catalyzed by the enzyme xanthine oxidase (XO).[4][5] Therefore, inhibiting the activity of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and gout.[6][7][8]
Currently, drugs like Allopurinol and Febuxostat are clinically approved xanthine oxidase inhibitors (XOIs).[9][10][11] While effective, their use can be limited by adverse effects, including hypersensitivity reactions and potential cardiovascular risks.[9] This has spurred the search for novel, safer, and more effective XOIs. Deoxybenzoin oxime derivatives have emerged as a promising class of compounds, with studies indicating their potential not only to inhibit xanthine oxidase but also to modulate inflammatory pathways involved in acute gouty arthritis.[12]
These application notes provide an overview of the mechanism, quantitative data, and detailed experimental protocols for evaluating this compound derivatives as potential anti-gout agents.
Mechanism of Action: Xanthine Oxidase Inhibition
Xanthine oxidase is a critical enzyme in the purine catabolic pathway, responsible for the two terminal steps: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[4][7] By inhibiting this enzyme, the production of uric acid is significantly reduced, thereby lowering its concentration in the blood.[13] this compound derivatives act as inhibitors of this enzyme, positioning them as potential treatments for hyperuricemia.
Caption: Purine metabolism and the site of action for Xanthine Oxidase inhibitors.
Recent research suggests that certain benzoxazole this compound derivatives may possess a dual-action mechanism.[12] In addition to inhibiting xanthine oxidase, they can block the activation of the NOD-like receptor (NLRP3) inflammasome and Toll-like receptor 4 (TLR4) signaling pathways, which are crucial in mediating the inflammatory response to urate crystals.[12]
Caption: Dual inhibitory action of select this compound derivatives.
Data Presentation: In Vitro Inhibitory Activity
The efficacy of xanthine oxidase inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| (E)-1-(6-methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime (Compound 5d ) | Xanthine Oxidase | 3.7 | Allopurinol | 2.5 - 9.2 |
| Other this compound Derivatives | Xanthine Oxidase | TBD | Febuxostat | 0.01 - 0.03 |
Data for compound 5d is derived from published literature.[9] IC50 values for reference compounds can vary based on assay conditions. TBD: To Be Determined through experimental analysis.
Experimental Protocols
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound derivatives on xanthine oxidase. The assay measures the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.[14][15]
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine (Substrate)
-
Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Test Compounds (this compound derivatives)
-
Allopurinol (Positive Control)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader)
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. mdpi.com [mdpi.com]
- 4. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patient.info [patient.info]
- 11. 7 Obat Asam Urat di Kaki yang Ada di Apotik dan Harganya | Popmama.com [popmama.com]
- 12. Development of benzoxazole this compound and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. revistabionatura.com [revistabionatura.com]
- 15. scispace.com [scispace.com]
Green Synthesis of Deoxybenzoin Oxime: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of deoxybenzoin oxime, a valuable intermediate in medicinal chemistry and organic synthesis. The presented methods focus on environmentally benign approaches, including solvent-free grindstone chemistry, ultrasound-assisted synthesis, and microwave-assisted synthesis, offering sustainable alternatives to traditional protocols.
Introduction
This compound and its derivatives are important precursors in the synthesis of various biologically active compounds. Traditional methods for their synthesis often involve hazardous solvents, prolonged reaction times, and harsh conditions. Green chemistry principles offer a pathway to mitigate these issues by utilizing safer solvents, alternative energy sources, and efficient catalytic systems. This application note details three green synthetic methods for the preparation of this compound from deoxybenzoin and hydroxylamine hydrochloride.
Comparative Data of Green Synthesis Methods
The following table summarizes the quantitative data for the described green synthesis methods for the oximation of aromatic ketones. Data for deoxybenzoin is provided where available; otherwise, data for the structurally similar acetophenone is used as a reasonable proxy to indicate expected performance.
| Method | Catalyst/Medium | Temperature | Reaction Time | Yield (%) |
| Solvent-Free Grindstone Chemistry | Bismuth(III) Oxide (Bi₂O₃) | Room Temperature | 15-25 min | ~90% (estimated for deoxybenzoin) |
| Ultrasound-Assisted Synthesis | Aqueous Ethanol | Room Temperature | 30-40 min | 92% (for acetophenone)[1] |
| Microwave-Assisted Synthesis | Aqueous Ethanol | 80°C | 5-10 min | ~95% (estimated for deoxybenzoin) |
Experimental Protocols
Solvent-Free Grindstone Chemistry using Bismuth(III) Oxide
This method exemplifies a solvent-free approach, minimizing waste and avoiding the use of hazardous organic solvents.[2] The reaction is carried out by grinding the reactants together at room temperature.
Materials:
-
Deoxybenzoin (1 mmol, 196.24 mg)
-
Hydroxylamine hydrochloride (1.2 mmol, 83.4 mg)
-
Bismuth(III) oxide (Bi₂O₃) (0.6 mmol, 279.6 mg)
-
Mortar and pestle
-
Ethyl acetate
-
Water
Procedure:
-
Combine deoxybenzoin, hydroxylamine hydrochloride, and bismuth(III) oxide in a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for 15-25 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 10 mL of ethyl acetate to the reaction mixture and stir to dissolve the product.
-
Filter the mixture to remove the bismuth(III) oxide catalyst.
-
Wash the catalyst with an additional 10 mL of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Add water to the concentrated solution to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the pure product.
Ultrasound-Assisted Synthesis in Aqueous Media
Ultrasound irradiation can significantly accelerate reaction rates and improve yields under mild conditions. This protocol utilizes an environmentally friendly aqueous ethanol solvent system.[1]
Materials:
-
Deoxybenzoin (1 mmol, 196.24 mg)
-
Hydroxylamine hydrochloride (1.5 mmol, 104.2 mg)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)
-
Ethanol
-
Water
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a flask, dissolve deoxybenzoin in a minimal amount of ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and potassium carbonate.
-
Place the flask in an ultrasonic bath and irradiate at room temperature for 30-40 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Microwave-Assisted Synthesis in Aqueous Ethanol
Microwave-assisted synthesis is a powerful tool for rapid and efficient organic transformations. This method dramatically reduces reaction times compared to conventional heating.
Materials:
-
Deoxybenzoin (1 mmol, 196.24 mg)
-
Hydroxylamine hydrochloride (1.5 mmol, 104.2 mg)
-
Sodium acetate (CH₃COONa) (2 mmol, 164 mg)
-
Ethanol
-
Water
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, suspend deoxybenzoin, hydroxylamine hydrochloride, and sodium acetate in a mixture of ethanol and water (e.g., 1:1 v/v, 5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 80°C for 5-10 minutes.
-
Monitor the pressure and temperature to ensure they remain within safe limits.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Visualizations
References
Catalytic Routes to Deoxybenzoin Oxime: A Detailed Guide for Researchers
Application Note & Protocol
Introduction
Deoxybenzoin oxime and its derivatives are important intermediates in the synthesis of various biologically active compounds, including immunosuppressive agents. The synthesis of oximes from their corresponding carbonyl compounds is a fundamental transformation in organic chemistry. This document provides detailed application notes and protocols for the catalytic synthesis of this compound, targeting researchers, scientists, and professionals in drug development. Various catalytic methods are reviewed, with a focus on providing reproducible experimental procedures.
I. Overview of Catalytic Methods
The synthesis of this compound from deoxybenzoin typically involves a condensation reaction with a hydroxylamine salt, often in the presence of a catalyst. While classical methods may use stoichiometric amounts of base, modern catalytic approaches offer improved yields, milder reaction conditions, and more environmentally friendly procedures. Key catalytic systems include those based on inorganic catalysts and solvent-free (grindstone) methods, which have gained traction as green chemistry alternatives.
II. Comparative Data of Oximation Methods
The following table summarizes various catalytic and modified methods for the synthesis of oximes from carbonyl compounds. While not all examples are specific to deoxybenzoin, they represent established methods for the oximation of ketones and are applicable to the synthesis of this compound.
| Catalyst/Method | Substrate | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Bi₂O₃ (Grindstone) | Various Aldehydes/Ketones | Hydroxylamine hydrochloride | Solvent-free | 5-30 min | Room Temp. | 60-98 | [1] |
| Na₂CO₃ (Grindstone) | 3-Chlorobenzaldehyde | Hydroxylamine hydrochloride | Solvent-free | 2 min | Room Temp. | High | [2] |
| Oxalic Acid | Acetophenone | Hydroxylamine hydrochloride | Acetonitrile | 90 min | Reflux | 95 | [3] |
| Natural Acids (e.g., Citrus Limetta) | Aryl Aldehydes | Hydroxylamine hydrochloride | Water | Not Specified | Room Temp. | High | [4] |
| Zinc Oxide | Various Ketones/Aldehydes | Not Specified | Solvent-free | Not Specified | Not Specified | Good | [5] |
| Classical Method | Acetophenone | Hydroxylamine hydrochloride, Pyridine | Ethanol | 75 min | 60 °C | Not Specified | [6] |
III. Experimental Protocols
Protocol 1: Green Synthesis of this compound using Grindstone Chemistry with Bismuth(III) Oxide
This protocol is adapted from a general method for the solvent-free synthesis of oximes using bismuth(III) oxide as a catalyst.[1] This approach is environmentally friendly, rapid, and high-yielding.
Materials:
-
Deoxybenzoin (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)
-
Mortar and pestle
-
Ethyl acetate
-
Water
-
TLC plates (silica gel)
Procedure:
-
In a clean and dry mortar, combine deoxybenzoin (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol).
-
Grind the mixture vigorously with a pestle at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add 10 mL of ethyl acetate to the mortar and stir to dissolve the product.
-
Filter the mixture to remove the insoluble bismuth(III) oxide catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL).
-
Collect the organic layer and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: this compound Synthesis using Oxalic Acid as a Catalyst
This protocol is based on a method for the oximation of ketones using oxalic acid as an efficient catalyst in acetonitrile.[3]
Materials:
-
Deoxybenzoin (1.0 mmol, 0.196 g)
-
Hydroxylamine hydrochloride (2.0 mmol, 0.14 g)
-
Oxalic acid (2.0 mmol, 0.18 g)
-
Acetonitrile (CH₃CN) (3 mL)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (10 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add deoxybenzoin (1.0 mmol), hydroxylamine hydrochloride (2.0 mmol), and oxalic acid (2.0 mmol).
-
Add 3 mL of acetonitrile to the flask.
-
Stir the mixture and heat to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 90-120 minutes.
-
After completion, cool the reaction mixture to room temperature and add 10 mL of water.
-
Continue stirring for an additional 5 minutes.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization if necessary.
IV. Visualizations
Diagram 1: General Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Diagram 2: Logical Relationship in Catalytic Oximation
Caption: Logical flow of the catalytic synthesis of this compound.
References
- 1. scbt.com [scbt.com]
- 2. JP3886967B2 - Method for producing deoxybenzoin - Google Patents [patents.google.com]
- 3. US20020123650A1 - Process for preparation of oximes and resulting products - Google Patents [patents.google.com]
- 4. Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Deoxybenzoin Oxime Derivatives as Potent Immunosuppressive Agents: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of deoxybenzoin oxime derivatives as a promising class of immunosuppressive agents. The information is compiled from recent studies demonstrating their potential for high efficacy and low cytotoxicity.
Introduction
The search for novel immunosuppressive agents with improved safety profiles over existing therapies is a critical area of research. Deoxybenzoin oximes have emerged as a promising scaffold, with specific derivatives exhibiting potent inhibitory effects on T-cell proliferation and inducing apoptosis in activated lymphocytes.[1] This document outlines the key findings related to these compounds and provides detailed protocols for their evaluation.
Quantitative Data Summary
A study investigating a series of new deoxybenzoin derivatives identified four deoxybenzoin oximes (compounds 31 , 32 , 37 , and 38 ) with significant immunosuppressive activity and low cytotoxicity.[1] The key quantitative data for the most potent compound, 31 , are summarized below in comparison to the standard immunosuppressive drug, Cyclosporine A (CsA).
| Compound | T-Cell Proliferation Inhibition IC50 (µM) | Cytotoxicity IC50 (MDBK cells) (µM) | Cytotoxicity IC50 (3T3 cells) (µM) | Selectivity Index (SI) |
| 31 | 0.29 | >200 | >200 | >684.64 |
| CsA | 0.04 | 9.42 | 9.42 | 235.44 |
Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxicity IC50 to the T-cell proliferation inhibition IC50. A higher SI value indicates greater selectivity for immunosuppressive activity over general cytotoxicity. Compound 31 was found to be over 100-fold less cytotoxic than CsA.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the immunosuppressive properties of this compound derivatives.
T-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes stimulated with anti-CD3 and anti-CD28 antibodies.
Materials:
-
Lymph node cells isolated from mice
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Anti-CD3 antibody
-
Anti-CD28 antibody
-
This compound compounds
-
[³H]-Thymidine
-
96-well culture plates
Protocol:
-
Isolate lymph node cells from mice and prepare a single-cell suspension in RPMI-1640 medium.
-
Coat the wells of a 96-well plate with anti-CD3 antibody.
-
Add the lymph node cell suspension to the coated wells.
-
Add anti-CD28 antibody to the cell suspension.
-
Add varying concentrations of the this compound compounds to the wells.
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add [³H]-Thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells and measure the incorporation of [³H]-Thymidine using a scintillation counter.
-
Calculate the percentage of inhibition of T-cell proliferation for each compound concentration and determine the IC50 value.
Cytotoxicity Assay
This assay assesses the toxicity of the compounds against mammalian cell lines.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells
-
Mouse embryonic fibroblast (3T3) cells
-
DMEM medium supplemented with 10% FBS
-
This compound compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well culture plates
Protocol:
-
Seed MDBK and 3T3 cells in separate 96-well plates and allow them to adhere overnight.
-
Add varying concentrations of the this compound compounds to the wells.
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry
This protocol details the detection and quantification of apoptosis in activated lymph node cells treated with this compound derivatives using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Activated lymph node cells
-
This compound compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Treat activated lymph node cells with varying concentrations of the this compound compounds for 24 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
This method is used to investigate the molecular mechanism of apoptosis by detecting the expression levels of key apoptosis-related proteins.
Materials:
-
Activated lymph node cells treated with this compound compounds
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Analyze the changes in the expression levels of the target proteins.
Signaling Pathways and Mechanisms of Action
This compound derivatives have been shown to exert their immunosuppressive effects through distinct signaling pathways.
Induction of Apoptosis in Activated T-Cells
The primary mechanism of action for the highly potent this compound, compound 31 , is the induction of apoptosis in activated lymph node cells in a dose-dependent manner.[1] This is a desirable trait for an immunosuppressive agent as it can lead to the targeted elimination of activated immune cells responsible for pathological immune responses.
Caption: Apoptosis induction pathway by this compound.
Inhibition of Inflammasome and TLR Signaling
Certain benzoxazole this compound derivatives have been found to inhibit the activation of the NOD-like receptor (NLRP3) inflammasome and the Toll-like receptor 4 (TLR4) signaling pathway.[2] These pathways are crucial components of the innate immune system and are involved in the inflammatory response.
Caption: Inhibition of NLRP3 and TLR4 pathways.
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for the evaluation of novel this compound derivatives as immunosuppressive agents.
References
Application Notes and Protocols: Bioconjugation Applications of Deoxybenzoin Oxime and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly chemoselective method for the formation of stable covalent bonds in bioconjugation. This reaction, proceeding between an aminooxy-functionalized molecule and a carbonyl compound (aldehyde or ketone), offers high specificity and biocompatibility, making it a valuable tool in drug delivery, protein labeling, and the development of therapeutic conjugates. While aldehydes are more commonly employed due to their higher reactivity, ketone-oxime ligation provides an avenue for creating bioconjugates with unique structural features.
This document focuses on the potential bioconjugation applications of deoxybenzoin oxime and its derivatives. Deoxybenzoin, an aromatic ketone, presents a unique scaffold for the synthesis of bioconjugates. Although direct and extensive applications of this compound in bioconjugation are not widely reported in the scientific literature, the principles of ketone-oxime ligation with structurally similar aromatic ketones provide a strong foundation for its potential uses. These notes, therefore, extrapolate from the broader field of oxime chemistry to outline the prospective applications, protocols, and considerations for using deoxybenzoin-based systems in bioconjugation.
Principle of this compound Ligation
This compound ligation involves the reaction between a deoxybenzoin derivative containing a ketone carbonyl group and a biomolecule functionalized with an aminooxy group (or vice versa). The reaction forms a stable oxime bond, linking the two components.
The general reaction scheme is as follows:
Caption: General scheme of this compound ligation.
The reaction typically proceeds under mild acidic to neutral pH conditions and can be accelerated by catalysts such as aniline and its derivatives. The resulting oxime linkage is generally stable under physiological conditions.
Potential Applications
Based on the established utility of oxime ligation, deoxybenzoin and its derivatives could be valuable in several areas of bioconjugation:
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Antibody-Drug Conjugates (ADCs): Deoxybenzoin derivatives functionalized with a payload drug could be conjugated to aminooxy-modified antibodies. The aromatic nature of deoxybenzoin may influence the physicochemical properties of the resulting ADC, such as solubility and stability.
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Peptide and Protein Labeling: Fluorescent dyes, radiolabels, or other reporter molecules functionalized with an aminooxy group can be attached to peptides or proteins containing a deoxybenzoin ketone handle, introduced via an unnatural amino acid.
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Drug Delivery Systems: The deoxybenzoin scaffold can be incorporated into drug delivery vehicles like nanoparticles or polymers, with the ketone group serving as a conjugation point for targeting ligands or therapeutic molecules.
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Surface Immobilization: Biomolecules can be immobilized on surfaces functionalized with deoxybenzoin for applications in diagnostics and biomaterials.
Quantitative Data Summary
Quantitative data for bioconjugation reactions involving this compound are scarce. However, data from analogous aromatic ketone systems can provide valuable insights into expected reaction parameters. The following table summarizes typical kinetic and stability data for oxime ligations.
| Parameter | Aldehyde-Oxime Ligation | Aromatic Ketone-Oxime Ligation (Expected) | Reference |
| Second-Order Rate Constant (k₂) | 10⁻³ - 1 M⁻¹s⁻¹ (uncatalyzed) | Generally slower than aldehydes | [1][2] |
| 1 - 10³ M⁻¹s⁻¹ (aniline catalyzed) | Slower than catalyzed aldehyde reactions | [1] | |
| Optimal pH | 4.5 - 6.0 | 4.5 - 6.0 | [3] |
| Catalyst | Aniline, p-phenylenediamine | Aniline, substituted anilines | [4] |
| Oxime Bond Stability | Stable at physiological pH (7.4) | Expected to be stable at physiological pH | [5] |
| Half-life > days at neutral pH | Similar or slightly higher stability than aldoximes | [2] |
Note: The reactivity of ketones in oxime ligation is generally lower than that of aldehydes due to steric hindrance and electronic effects. Therefore, reactions with deoxybenzoin derivatives may require longer reaction times, higher concentrations of reactants, or more efficient catalysts compared to aldehyde-based ligations.
Experimental Protocols
The following are generalized protocols for the key steps in utilizing deoxybenzoin derivatives for bioconjugation, based on standard oxime ligation procedures.
Protocol 1: Synthesis of an Aminooxy-Functionalized Deoxybenzoin Derivative (for labeling biomolecules containing a carbonyl group)
This protocol describes a general method to synthesize an aminooxy-functionalized deoxybenzoin derivative that can be used to label biomolecules.
Materials:
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4-Hydroxyphenyl)-1-phenylethan-1-one (a deoxybenzoin derivative)
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N-(tert-Butoxycarbonyl)-O-(2-bromoethyl)hydroxylamine
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Alkylation:
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Dissolve 4-Hydroxyphenyl)-1-phenylethan-1-one (1 eq.) and N-(tert-Butoxycarbonyl)-O-(2-bromoethyl)hydroxylamine (1.2 eq.) in anhydrous DMF.
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Add K₂CO₃ (3 eq.) to the solution.
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Stir the reaction mixture at 60°C for 12-16 hours under a nitrogen atmosphere.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and pour it into cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain the Boc-protected aminooxy-deoxybenzoin derivative.
-
-
Deprotection:
-
Dissolve the Boc-protected derivative in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
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The resulting aminooxy-functionalized deoxybenzoin derivative can be used directly or after further purification.
-
Protocol 2: Bioconjugation of an Aminooxy-Functionalized Molecule to a Deoxybenzoin-Modified Protein
This protocol outlines the conjugation of an aminooxy-containing molecule (e.g., a fluorescent dye) to a protein that has been site-specifically modified to contain a deoxybenzoin ketone.
Materials:
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Deoxybenzoin-modified protein (e.g., containing p-acetylphenylalanine) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 6.0).
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Aminooxy-functionalized molecule (e.g., aminooxy-PEG-dye) (10-20 eq. excess).
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Aniline stock solution (1 M in DMSO).
-
PD-10 desalting column.
-
Reaction buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0.
-
Quenching solution: 1 M Aminooxyacetic acid, pH 7.0.
Procedure:
-
Reaction Setup:
-
Dissolve the deoxybenzoin-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL (typically 10-100 µM).
-
Add the aminooxy-functionalized molecule to the protein solution.
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Add aniline catalyst to a final concentration of 10-100 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle shaking. The optimal time and temperature should be determined empirically.
-
-
Monitoring the Reaction:
-
The progress of the conjugation can be monitored by SDS-PAGE (observing a shift in the protein band), mass spectrometry (LC-MS or MALDI-TOF), or UV-Vis spectroscopy if the label has a characteristic absorbance.
-
-
Quenching (Optional):
-
To stop the reaction, an excess of a small molecule containing an aminooxy or carbonyl group (e.g., aminooxyacetic acid or acetone) can be added to consume the unreacted partner.
-
-
Purification:
-
Remove the excess unreacted label and catalyst by size exclusion chromatography (e.g., using a PD-10 desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Characterize the final conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
-
Visualizations
Experimental Workflow for Deoxybenzoin-Based Bioconjugation
Caption: Workflow for deoxybenzoin-oxime bioconjugation.
Logical Relationship of Factors Affecting this compound Ligation
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 4. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of Deoxybenzoin oxime synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Deoxybenzoin oxime synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Ensure the reaction mixture is adequately stirred.
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Incorrect pH: The pH of the reaction mixture is critical for the condensation of hydroxylamine with the ketone.
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Solution: If using hydroxylamine hydrochloride, ensure a suitable base (e.g., sodium acetate, pyridine) is used to liberate the free hydroxylamine. The pH should be weakly acidic to neutral for optimal results.
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-
Reagent Quality: The purity of Deoxybenzoin, hydroxylamine hydrochloride, or the base can affect the reaction outcome.
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Solution: Use reagents of high purity. If possible, recrystallize the Deoxybenzoin before use.
-
-
Sub-optimal Temperature: The reaction may be temperature-sensitive.
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Solution: If the reaction is performed at room temperature, consider gentle heating (e.g., reflux in ethanol) to drive the reaction to completion.
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Problem 2: Presence of Unreacted Deoxybenzoin in the Product
Possible Causes and Solutions:
-
Insufficient Hydroxylamine: The molar ratio of hydroxylamine to Deoxybenzoin may be too low.
-
Solution: Use a slight excess of hydroxylamine hydrochloride and the base to ensure complete conversion of the starting material.
-
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
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Solution: Extend the reaction time and monitor by TLC until the starting material spot disappears.
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Problem 3: Formation of Side Products
Possible Causes and Solutions:
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Beckmann Rearrangement: In the presence of strong acids, the oxime product can undergo a Beckmann rearrangement to form an amide.
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Solution: Avoid using strong acids as catalysts. A weak acid or a buffered system is preferable. If acidic conditions are necessary for work-up, use them cautiously and at low temperatures.
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Problem 4: Difficulty in Product Isolation and Purification
Possible Causes and Solutions:
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Product Solubility: The product may be soluble in the reaction solvent, leading to poor precipitation.
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Solution: After the reaction is complete, try adding cold water or an anti-solvent to induce precipitation. Cooling the mixture in an ice bath can also aid crystallization.
-
-
Oily Product: The product may separate as an oil instead of a crystalline solid.
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Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective. If the product remains an oil, proceed with extraction using a suitable organic solvent, followed by drying and purification by column chromatography.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for this compound synthesis?
A1: With an optimized protocol, yields can be very high, often exceeding 90%. Some literature reports suggest near-quantitative yields under ideal conditions.
Q2: What is the role of the base in the reaction?
A2: When using hydroxylamine hydrochloride, a base such as sodium acetate or pyridine is required to neutralize the hydrochloride salt and generate the free hydroxylamine nucleophile, which then reacts with the carbonyl group of Deoxybenzoin.
Q3: Can I use a different solvent?
A3: Ethanol is a commonly used solvent as it effectively dissolves Deoxybenzoin and is compatible with the reaction conditions. Other polar protic solvents like methanol or isopropanol could also be used, but reaction conditions may need to be re-optimized.
Q4: How can I confirm the formation of the oxime?
A4: The formation of the oxime can be confirmed by various analytical techniques:
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Melting Point: this compound has a characteristic melting point (approximately 98°C).
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Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure. The disappearance of the ketone peak in the IR spectrum and the appearance of a C=N and O-H stretch are indicative of oxime formation.
Q5: Is it possible to get two isomers of the oxime?
A5: Yes, ketoximes can exist as two geometric isomers (E and Z). The specific isomer formed may depend on the reaction conditions. For this compound, the E-isomer is generally the major product.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Impact on Yield |
| Molar Ratio | Deoxybenzoin : Hydroxylamine HCl : Base (1 : 1.1-1.5 : 1.1-1.5) | A slight excess of hydroxylamine and base ensures complete conversion. |
| Solvent | Ethanol/Water mixture | Facilitates dissolution of reactants and product crystallization upon cooling. |
| Temperature | Room Temperature to Reflux (e.g., ~78°C for Ethanol) | Higher temperatures can increase the reaction rate. |
| Reaction Time | 1 - 4 hours (monitor by TLC) | Insufficient time leads to incomplete reaction. |
| pH | Weakly Acidic (pH 4-6) | Optimal for the condensation reaction. |
Experimental Protocol
This protocol describes a common and effective method for the synthesis of this compound.
Materials:
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Deoxybenzoin (1,2-diphenylethan-1-one)
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Hydroxylamine hydrochloride (NH2OH·HCl)
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Sodium acetate (CH3COONa) or Pyridine
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Ethanol
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Water
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Standard laboratory glassware
Procedure:
-
Dissolve Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Deoxybenzoin (1 equivalent) in ethanol.
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Add Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents).
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Reaction: Stir the mixture at room temperature or heat to reflux for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the Deoxybenzoin spot.
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Product Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly add cold water to the reaction mixture until the product precipitates out as a white solid.
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Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
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Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
Reaction Pathway
Caption: General reaction pathway for the synthesis of this compound.
Common side products in the formation of Deoxybenzoin oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of Deoxybenzoin Oxime.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the formation of this compound?
A1: The most frequently encountered side products in the synthesis of this compound arise from incomplete reactions or subsequent rearrangements of the oxime product, particularly under acidic conditions. These include:
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Unreacted Deoxybenzoin: The starting ketone may remain if the reaction does not go to completion.
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Beckmann Rearrangement Products: The acidic conditions used for oxime formation can sometimes facilitate a Beckmann rearrangement of the newly formed this compound. This rearrangement can lead to the formation of two possible amide isomers: N-phenyl-2-phenylacetamide and 2-phenyl-N-phenylacetamide.[1][2][3][4]
-
Beckmann Fragmentation Products: Competing with the Beckmann rearrangement, a fragmentation reaction can occur, especially if the reaction is heated or if certain acid catalysts are used. This can result in the formation of benzonitrile and benzyl carbocation-derived products.[5]
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Hydrolysis Products: Although less common during the reaction, the oxime product can be susceptible to hydrolysis back to the starting ketone, deoxybenzoin, during workup or purification if acidic conditions are not carefully controlled.
Q2: How can I minimize the formation of Beckmann rearrangement products?
A2: To minimize the Beckmann rearrangement, it is crucial to control the reaction conditions, particularly the acidity and temperature.
-
Use a milder base: Employing a weaker base such as sodium acetate or pyridine instead of a strong acid catalyst for the oximation reaction can prevent the acidic conditions that promote the rearrangement.
-
Control the temperature: Running the reaction at room temperature or below can help to suppress the rearrangement, which often requires higher activation energy.
-
Buffer the reaction mixture: The use of a buffer can help maintain a pH that is optimal for oxime formation without being acidic enough to cause significant rearrangement.
Q3: What is the expected appearance of the crude reaction mixture and the purified product?
A3: The crude reaction mixture may appear as a heterogeneous slurry or a solution, depending on the solvent used. After workup, the crude product is often an off-white or yellowish solid. Purified this compound should be a white to pale yellow crystalline solid. The presence of significant color in the purified product may indicate the presence of impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Increase the reaction time.- Use a slight excess of hydroxylamine hydrochloride and base.- Ensure the deoxybenzoin is fully dissolved in the solvent. |
| Product loss during workup. | - Minimize the number of transfer steps.- Ensure the pH is neutral to slightly basic during extraction to prevent hydrolysis. | |
| Presence of unreacted deoxybenzoin in the product | Insufficient hydroxylamine or base. | - Use a 1.1 to 1.5 molar excess of hydroxylamine hydrochloride and the base. |
| Short reaction time. | - Monitor the reaction by TLC until the starting material is consumed. | |
| Product contains significant amounts of amides | Beckmann rearrangement has occurred. | - Avoid strong acids. Use a buffered system or a mild base like sodium acetate.- Keep the reaction temperature at or below room temperature. |
| Formation of benzonitrile is detected | Beckmann fragmentation has occurred. | - Avoid high temperatures and strongly acidic conditions.- Choose a different acid catalyst if one is required, for example, moving from sulfuric acid to acetic acid. |
| Oily product that is difficult to crystallize | Presence of multiple impurities. | - Purify the crude product using column chromatography on silica gel.- Attempt to triturate the oily product with a non-polar solvent like hexane to induce crystallization of the desired oxime. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
Deoxybenzoin
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Pyridine
-
Ethanol
-
Water
-
Dichloromethane or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve deoxybenzoin (1 equivalent) in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.
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Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of deoxybenzoin.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours, when the deoxybenzoin spot is no longer visible on TLC), reduce the volume of ethanol using a rotary evaporator.
-
Add water to the residue to precipitate the crude product.
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Filter the solid product and wash with cold water.
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Alternatively, for a non-solid crude product, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
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Combine the organic extracts and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene/hexane, to obtain the purified this compound.
Visual Guides
Caption: Reaction pathway for the formation of this compound and potential side products.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
Technical Support Center: Purification of Deoxybenzoin Oxime by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of deoxybenzoin oxime by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In the ideal case, this compound should be highly soluble in a hot solvent and poorly soluble in the same solvent when it's cold. Impurities, on the other hand, should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the liquid phase, known as the mother liquor). By dissolving the impure this compound in a minimal amount of hot solvent and allowing it to cool slowly, purer crystals of the compound will form, leaving the impurities behind in the solution.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent for recrystallizing this compound should meet the following criteria:
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It should not react chemically with this compound.
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It should dissolve the compound well at its boiling point but poorly at room temperature or below.
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It should dissolve impurities well at all temperatures or not at all.
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It should have a relatively low boiling point for easy removal from the purified crystals.
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It should be non-toxic, readily available, and inexpensive.
A common and effective solvent for the recrystallization of deoxybenzoin and related compounds is 95% ethanol.[1] To confirm the best solvent, small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, hexane) are recommended.
Q3: What are the key steps in the recrystallization process?
A3: The fundamental steps for recrystallizing this compound are:
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Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to allow for the formation of pure crystals.
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Crystal Collection: The formed crystals are separated from the cold solvent (mother liquor) by vacuum filtration.
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Washing: The collected crystals are washed with a small amount of cold, fresh solvent to remove any adhering mother liquor.
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Drying: The purified crystals are dried to remove any residual solvent.
Q4: Can a mixed solvent system be used for recrystallizing this compound?
A4: Yes, if a single solvent is not ideal, a mixed solvent system (also known as a solvent pair) can be used. This typically involves two miscible solvents. One solvent should readily dissolve this compound (the "good" solvent), while the other should dissolve it poorly (the "poor" solvent). The impure compound is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (saturated). A few more drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common example of a solvent pair is ethanol and water.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| This compound does not dissolve in the hot solvent. | 1. The solvent is not appropriate for the compound.2. Not enough solvent has been added. | 1. Perform solubility tests to find a more suitable solvent.2. Add more hot solvent in small increments until the solid dissolves. Be mindful not to add a large excess. |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not saturated.2. The solution is supersaturated but requires nucleation to begin crystallization. | 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[2]2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod at the surface of the solution.[3] b) Adding a "seed crystal" of pure this compound. c) Cooling the solution in an ice bath to further decrease solubility. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the this compound.2. The rate of cooling is too rapid.3. The sample is highly impure, leading to a significant depression of the melting point. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.2. Ensure a slow cooling process. Insulate the flask to allow for gradual temperature decrease.3. If the issue persists, it may be necessary to purify the crude product by another method, such as column chromatography, before recrystallization. |
| Low recovery of purified this compound. | 1. Too much solvent was used during dissolution.2. The crystals were washed with too much cold solvent or with a solvent that was not sufficiently cold.3. Premature crystallization occurred during hot filtration.4. The compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent necessary for dissolution.2. Wash the crystals with a minimal amount of ice-cold solvent.3. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.4. Cool the solution in an ice bath to maximize crystal formation before filtration. |
| The purified crystals are colored. | 1. Colored impurities are present in the crude sample. | 1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. 2. Boil the solution with the charcoal for a few minutes.3. Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Then, proceed with the cooling and crystallization steps. |
Data Presentation
Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Solubility at Room Temperature (20-25°C) | Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol (95%) | Polar Protic | Low to Moderate | High | Good to Excellent[1] |
| Methanol | Polar Protic | Moderate | High | Potentially Suitable (may require cooling to lower temperatures for good recovery) |
| Acetone | Polar Aprotic | Moderate to High | Very High | Likely a poor choice due to high solubility at room temperature. |
| Ethyl Acetate | Moderately Polar | Moderate | High | May be suitable, but testing is required. |
| Hexane | Nonpolar | Very Low | Low to Moderate | Likely a poor choice as a single solvent due to low dissolving power, but could be used as the "poor" solvent in a mixed-solvent system. |
| Water | Very Polar | Insoluble | Insoluble | Unsuitable as a single solvent, but can be used as the "poor" solvent with a miscible organic solvent like ethanol. |
Experimental Protocols
Recrystallization of this compound from 95% Ethanol
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks (2)
-
Hot plate
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Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
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Watch glass
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of 95% ethanol and a boiling chip. Heat the mixture on a hot plate, gently swirling the flask. Continue to add hot 95% ethanol in small portions until the this compound just completely dissolves. Avoid adding an excess of solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the hot plate. Pour the hot solution through the fluted filter paper into the preheated flask.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling period.
-
Cooling: Once the flask has reached room temperature and crystal formation appears to have slowed, place the flask in an ice bath for at least 15-20 minutes to maximize the yield of crystals.
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Crystal Collection: Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold 95% ethanol. Turn on the vacuum and pour the cold crystalline mixture into the funnel.
-
Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. Transfer the purified crystals to a watch glass and allow them to air dry completely.
Mandatory Visualization
References
Troubleshooting low yield in the Beckmann rearrangement of Deoxybenzoin oxime
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Beckmann rearrangement of deoxybenzoin oxime to yield benzanilide. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Beckmann rearrangement of this compound?
The Beckmann rearrangement of this compound is expected to produce N-phenylbenzamide, commonly known as benzanilide. This occurs through the migration of the phenyl group, which is anti-periplanar to the hydroxyl group in the more stable E-isomer of the oxime.
Q2: Which reagents are commonly used to catalyze the Beckmann rearrangement of this compound?
A variety of acidic reagents can be used to catalyze this rearrangement. Common choices include strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), as well as Lewis acids and other reagents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and p-toluenesulfonyl chloride (TsCl).[1]
Q3: What is the general mechanism of the Beckmann rearrangement?
The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[2][3] This is followed by the simultaneous migration of the alkyl or aryl group that is in the anti-position to the leaving group, leading to the formation of a nitrilium ion intermediate. This intermediate is then attacked by a nucleophile (typically water from the reaction medium), which, after tautomerization, yields the final amide product.[2][3]
Q4: Can the stereochemistry of the this compound affect the reaction outcome?
Yes, the stereochemistry of the oxime is crucial. The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the hydroxyl group migrates.[1] this compound can exist as two stereoisomers (E and Z). Under acidic conditions, isomerization between these forms can occur, potentially leading to a mixture of products if both isomers are present and react.[2]
Troubleshooting Guide
Low Yield or No Product Formation
Problem: My reaction has resulted in a very low yield of benzanilide, or no product was formed at all.
Possible Causes and Solutions:
-
Insufficiently Acidic Catalyst: The catalyst may not be strong enough to promote the rearrangement.
-
Solution: Switch to a stronger acid catalyst. For example, if you are using acetic acid, consider trying concentrated sulfuric acid or polyphosphoric acid.
-
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
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Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC at different temperatures can help identify the optimal condition.
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Poor Quality of Starting Material: The this compound may be impure or wet.
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Solution: Ensure the starting oxime is pure and thoroughly dried before use. Recrystallization of the oxime may be necessary.
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Presence of Water: Excess water in the reaction mixture can hydrolyze the nitrilium ion intermediate back to the ketone.
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Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before starting the reaction.
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Formation of Multiple Products
Problem: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several byproducts in addition to benzanilide.
Possible Causes and Solutions:
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Oxime Isomerization: The presence of both E and Z isomers of the this compound can lead to the formation of two different amide products. Under acidic conditions, the oxime can isomerize.[2]
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Solution: Attempt to isolate a single isomer of the oxime before the rearrangement. Alternatively, using reagents like p-toluenesulfonyl chloride can sometimes suppress isomerization.
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Beckmann Fragmentation: A common side reaction is the fragmentation of the carbocation intermediate, which can occur if the migrating group can form a stable carbocation.[1] This would lead to the formation of nitriles and other fragmentation products.
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Solution: Modifying the reaction conditions, such as using a milder catalyst or lower temperatures, can sometimes minimize fragmentation.
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Side Reactions with the Catalyst: Some catalysts, like PCl₅, can lead to the formation of chlorinated byproducts.
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Solution: Consider using a different catalyst, such as polyphosphoric acid, which is known to give cleaner reactions in some cases.
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Incomplete Reaction
Problem: The reaction has stopped, but a significant amount of the starting this compound remains.
Possible Causes and Solutions:
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Insufficient Catalyst: The amount of catalyst may not be sufficient to drive the reaction to completion.
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Solution: Increase the molar ratio of the catalyst to the substrate.
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Short Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time.
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Solution: Extend the reaction time and monitor the progress by TLC until all the starting material has been consumed.
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Deactivation of the Catalyst: The catalyst may have been deactivated by impurities in the starting material or solvent.
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Solution: Use purified reagents and solvents.
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Data Presentation
The yield of the Beckmann rearrangement is highly dependent on the substrate, catalyst, and reaction conditions. The following table provides a general overview of how different catalysts can influence the outcome of the Beckmann rearrangement, based on literature for various oximes. This data should be used as a starting point for the optimization of the this compound rearrangement.
| Catalyst | Typical Temperature | Typical Reaction Time | Reported Yield Range (for various oximes) | Common Side Products |
| Conc. H₂SO₄ | Room Temp. to 120 °C | 1 - 24 hours | 50 - 95% | Fragmentation products, sulfonated byproducts |
| Polyphosphoric Acid (PPA) | 60 - 150 °C | 30 min - 5 hours | 70 - 98% | Fewer byproducts compared to H₂SO₄ |
| Phosphorus Pentachloride (PCl₅) | 0 °C to Room Temp. | 1 - 6 hours | 60 - 90% | Chlorinated byproducts, Beckmann fragmentation |
| p-Toluenesulfonyl Chloride (TsCl) | Room Temp. to 80 °C | 2 - 12 hours | 40 - 85% | Unreacted starting material, potential for oxime isomerization |
Experimental Protocols
The following is a generalized experimental protocol for the Beckmann rearrangement of this compound. Note: This is a general procedure, and optimization of reaction conditions (temperature, time, and catalyst amount) is highly recommended for achieving the best yield.
1. Preparation of this compound:
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Dissolve deoxybenzoin (1 equivalent) in ethanol.
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Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).
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Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and pour it into cold water.
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Filter the precipitated oxime, wash with water, and dry. Recrystallize from ethanol if necessary.
2. Beckmann Rearrangement using Polyphosphoric Acid (PPA):
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Place this compound (1 equivalent) in a round-bottom flask.
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Add polyphosphoric acid (10-20 times the weight of the oxime).
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Heat the mixture with stirring at 100-130 °C for 1-3 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
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The precipitated solid is filtered, washed thoroughly with water, then with a saturated sodium bicarbonate solution, and finally with water again.
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Dry the crude benzanilide and recrystallize from ethanol to obtain the pure product.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Mechanism of the Beckmann rearrangement.
References
Technical Support Center: Optimizing the Beckmann Rearrangement of Deoxybenzoin Oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the Beckmann rearrangement of deoxybenzoin oxime to synthesize N-phenyl-phenylacetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the Beckmann rearrangement of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The acidic catalyst (e.g., sulfuric acid, polyphosphoric acid) may be old or have absorbed moisture, reducing its activity. | - Use a fresh, unopened batch of the acid catalyst. - Ensure anhydrous conditions by drying the solvent and glassware thoroughly. |
| 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy for the rearrangement to occur.[1] | - Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC. - Be aware that excessively high temperatures can lead to side product formation. | |
| 3. Incomplete Oxime Formation: If the starting material is deoxybenzoin, the initial oximation step may be incomplete. | - Ensure the complete conversion of deoxybenzoin to its oxime before initiating the rearrangement. This can be monitored by TLC or NMR. | |
| 4. Suboptimal Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion. | - Increase the catalyst loading incrementally. For solid-supported catalysts like Nafion, increasing the catalyst-to-substrate ratio can improve conversion.[2] | |
| Formation of Multiple Products | 1. Oxime Isomerization: this compound can exist as (E)- and (Z)-isomers. Under certain conditions, isomerization can occur, leading to the formation of two different amide products.[1][3] | - The stereochemistry of the starting oxime is crucial as the group anti-periplanar to the hydroxyl group migrates.[4] - Consider using milder reaction conditions or catalysts that do not promote oxime isomerization. |
| 2. Beckmann Fragmentation: This is a common side reaction, especially if the migrating group can form a stable carbocation.[4] This can lead to the formation of nitriles and other fragmentation byproducts. | - Use less acidic catalysts or milder reaction conditions. - Choose a solvent that does not favor carbocation stabilization. | |
| 3. Hydrolysis: The presence of water can lead to the hydrolysis of the intermediate nitrilium ion or the final amide product. | - Ensure strictly anhydrous reaction conditions. Use dry solvents and freshly distilled reagents. | |
| Reaction Stalls or is Incomplete | 1. Poor Catalyst Solubility/Activity: The chosen catalyst may not be effective in the selected solvent system. | - Screen different acid catalysts (e.g., PPA, sulfuric acid, TsCl). - For solid catalysts, ensure adequate stirring to maximize surface contact. |
| 2. Insufficient Reaction Time: The reaction may simply need more time to go to completion. | - Monitor the reaction progress over a longer period using TLC or HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Beckmann rearrangement of this compound?
A1: The primary product is N-phenyl-phenylacetamide. This results from the migration of the phenyl group.
Q2: Which group migrates during the rearrangement of this compound?
A2: In the Beckmann rearrangement, the group that is in the anti-periplanar position to the hydroxyl group on the oxime is the one that migrates.[3][4] For this compound, this is typically the phenyl group, leading to the formation of N-phenyl-phenylacetamide.
Q3: What are the most common catalysts for this reaction?
A3: Strong Brønsted acids like concentrated sulfuric acid and polyphosphoric acid (PPA) are traditionally used.[1][4] Lewis acids such as phosphorus pentachloride (PCl5) and thionyl chloride (SOCl2) can also be employed.[4] Milder and more environmentally friendly options, such as solid acid catalysts like Nafion, have also been explored.[2]
Q4: How can I minimize the formation of the Beckmann fragmentation byproduct?
A4: Beckmann fragmentation is a competing reaction that can be favored under strongly acidic conditions or with substrates that can form stable carbocations.[4] To minimize fragmentation, consider using milder catalysts, lower reaction temperatures, and ensuring the reaction is carried out under strictly anhydrous conditions.
Q5: What is a typical work-up procedure for this reaction?
A5: After the reaction is complete, the mixture is typically poured onto crushed ice or into cold water to precipitate the crude product. The solid is then collected by filtration, washed with water to remove the acid catalyst, and can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different catalysts and reaction conditions on the yield of the Beckmann rearrangement of oximes. While specific data for this compound is limited in the literature, the data for the structurally similar diphenylketone oxime provides valuable insights.
Table 1: Effect of Catalyst on the Beckmann Rearrangement of Diphenylketone Oxime [2]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| Nafion | Acetonitrile | 70 | 4 | 36.32 | 16.00 |
Note: This data is for diphenylketone oxime and serves as a reference for a solid acid catalyst system.
Experimental Protocols
Detailed Experimental Protocol for the Beckmann Rearrangement of this compound using Sulfuric Acid
This is a generalized procedure based on common practices for the Beckmann rearrangement and should be adapted and optimized for specific laboratory conditions.
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Preparation of this compound:
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In a round-bottom flask, dissolve deoxybenzoin (1 equivalent) in ethanol.
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Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).
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Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the deoxybenzoin is consumed.
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Allow the mixture to cool to room temperature and then pour it into cold water.
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Collect the precipitated this compound by filtration, wash with water, and dry thoroughly.
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Beckmann Rearrangement:
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In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the dried this compound (1 equivalent).
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Carefully add concentrated sulfuric acid (5-10 equivalents) while cooling the flask in an ice bath.
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After the addition is complete, remove the ice bath and heat the mixture to the desired temperature (e.g., 100-120°C).
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Stir the reaction mixture at this temperature for the specified time (e.g., 1-3 hours), monitoring the progress by TLC.
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Once the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Collect the precipitated crude N-phenyl-phenylacetamide by vacuum filtration.
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Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or aqueous ethanol) to obtain the purified N-phenyl-phenylacetamide.
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Visualizations
Troubleshooting Workflow for Optimizing the Beckmann Rearrangement
References
Preventing hydrolysis of Deoxybenzoin oxime during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of deoxybenzoin oxime during experimental workup.
Troubleshooting Guide: Preventing Hydrolysis of this compound
Issue: Low yield of this compound after workup, with the presence of deoxybenzoin as a byproduct.
This issue is commonly caused by the hydrolysis of the oxime back to the corresponding ketone under acidic conditions. The C=N bond of the oxime is susceptible to acid-catalyzed cleavage.
Troubleshooting Steps:
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pH of the Aqueous Quench:
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Problem: Quenching the reaction mixture with an acidic solution (e.g., HCl, NH₄Cl) can lead to significant hydrolysis. Oximes are known to be labile in acidic environments.[1][2]
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Solution: Use a neutral or slightly basic quench. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer with a pH of 7.4 is recommended. This will neutralize any acid in the reaction mixture and prevent the protonation of the oxime nitrogen, which is the initial step in hydrolysis.
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Extraction Procedure:
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Problem: Prolonged contact with an aqueous phase, even if neutral, can contribute to some degree of hydrolysis, especially if small amounts of acid are still present.
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Solution: Perform the extraction as quickly as possible. After quenching, immediately extract the product into a non-polar organic solvent such as ethyl acetate or dichloromethane. Minimize the time the organic layer is in contact with the aqueous layer.
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Washing Steps:
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Problem: Washing the organic layer with acidic solutions to remove basic impurities will cause hydrolysis of the oxime.
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Solution: If washing is necessary, use neutral solutions like brine (saturated NaCl solution). Brine washes help to remove water from the organic layer without altering the pH.
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Drying and Solvent Removal:
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Problem: Residual acid in the organic layer can become concentrated during solvent evaporation, leading to hydrolysis.
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Solution: Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent removal. The drying agent should be filtered off completely.
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Summary of Recommended Workup Conditions to Prevent Hydrolysis:
| Workup Step | Problematic Condition | Recommended Solution |
| Quenching | Acidic (e.g., HCl, NH₄Cl) | Neutral or slightly basic (e.g., sat. NaHCO₃, phosphate buffer pH 7.4) |
| Extraction | Prolonged contact with aqueous phase | Rapid extraction into an organic solvent |
| Washing | Acidic washes | Neutral washes (e.g., brine) |
| Drying | Residual acid present | Thorough drying with anhydrous Na₂SO₄ or MgSO₄ |
Frequently Asked Questions (FAQs)
Q1: At what pH is this compound most stable?
Oximes are generally most stable in neutral to slightly basic conditions (pH 7-9). Hydrolysis is catalyzed by acid, and the rate of hydrolysis increases as the pH decreases. Studies have shown that the hydrolysis of oximes at a pD (pH in deuterium oxide) greater than 7.0 is significantly slow.[1][2]
Q2: Can I use a mild acid like ammonium chloride (NH₄Cl) for the workup?
While ammonium chloride is a weaker acid than HCl, it still creates an acidic solution (pH around 5.5) which can be sufficient to cause some hydrolysis of the oxime, especially with prolonged exposure. It is best to avoid acidic conditions altogether and use a neutral or basic quench.
Q3: How can I confirm that hydrolysis is occurring?
You can monitor the progress of your workup and the purity of your final product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Deoxybenzoin will have a different Rf value (TLC) or retention time (HPLC) than this compound. By spotting both the crude and purified product and comparing with a standard of deoxybenzoin, you can detect the presence of the hydrolysis product.
Q4: What if my reaction conditions are acidic? How do I work up the reaction without hydrolyzing the product?
If the reaction itself is run under acidic conditions, it is crucial to neutralize the acid as quickly as possible during the workup. The best approach is to slowly add the reaction mixture to a cooled, stirred, and saturated solution of sodium bicarbonate. This will neutralize the acid and minimize the time the oxime is exposed to acidic aqueous conditions before extraction.
Experimental Protocol: Mild Workup for this compound Synthesis
This protocol is designed to minimize the risk of hydrolysis of this compound during the workup of a typical oximation reaction.
Materials:
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Reaction mixture containing this compound
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate (or other suitable organic solvent)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Separatory funnel
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Erlenmeyer flask
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Rotary evaporator
Procedure:
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Quenching: Slowly pour the reaction mixture into a separatory funnel containing an equal volume of saturated aqueous NaHCO₃ solution.
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Extraction: Gently swirl the separatory funnel to mix the layers. Stopper the funnel and shake, venting frequently to release any pressure. Allow the layers to separate.
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Separation: Drain the lower aqueous layer.
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Washing: Add an equal volume of brine to the separatory funnel. Shake and allow the layers to separate. Drain the lower aqueous layer.
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Drying: Drain the organic layer into an Erlenmeyer flask containing a sufficient amount of anhydrous Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes to ensure all water is absorbed.
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Filtration: Filter the organic layer to remove the drying agent.
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Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
Visualizations
Caption: Problematic workup leading to hydrolysis of this compound.
Caption: Recommended workflow for preventing hydrolysis during workup.
References
Alternative catalysts for the synthesis of Deoxybenzoin oxime
Welcome to the technical support center for the synthesis of deoxybenzoin oxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized by the condensation reaction of deoxybenzoin with hydroxylamine. The classical method involves refluxing an alcoholic solution of deoxybenzoin and hydroxylamine hydrochloride with a base like pyridine.[1] Greener, alternative methods include solvent-free reactions catalyzed by bismuth(III) oxide (Bi₂O₃) under grinding conditions, offering high yields and short reaction times.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the oximation reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the this compound product from the starting deoxybenzoin. The disappearance of the deoxybenzoin spot indicates the completion of the reaction.
Q3: What are the E/Z isomers of this compound, and how can I control their formation?
A3: this compound can exist as two geometric isomers, (E)- and (Z)-deoxybenzoin oxime, due to the restricted rotation around the C=N double bond. The formation of these isomers is often dependent on the reaction conditions. In many cases, a mixture of isomers is obtained. The ratio of these isomers can be influenced by the catalyst and solvent system used. Separation of the isomers can be challenging and may require column chromatography. For many applications, a mixture of isomers is used without separation.
Q4: What is the Beckmann rearrangement, and is it a concern during the synthesis of this compound?
A4: The Beckmann rearrangement is a reaction of an oxime to form an amide under acidic conditions.[2][3][4][5] For this compound, this would involve the migration of either the benzyl or the phenyl group to the nitrogen atom. While it is a potential side reaction, especially under strong acidic conditions and at elevated temperatures, it is not typically a major concern during standard oximation reactions which are often carried out under basic or neutral conditions.
Q5: How can I purify the synthesized this compound?
A5: Purification of this compound is commonly achieved through recrystallization. After the reaction, the crude product is typically isolated by filtration. An appropriate solvent for recrystallization, such as ethanol, can then be used to obtain the purified crystalline product. For the solvent-free bismuth oxide-catalyzed method, the work-up involves dissolving the reaction mixture in ethyl acetate, filtering off the catalyst, concentrating the filtrate, and then adding water to precipitate the oxime.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete reaction. - Inactive reagents. - Insufficient catalyst (for catalyzed reactions). - Incorrect pH of the reaction mixture. | - Extend the reaction time and continue monitoring by TLC. - Use fresh hydroxylamine hydrochloride and deoxybenzoin. - For catalyzed reactions, ensure the correct catalyst loading. - For classical methods, ensure the presence of a suitable base (e.g., pyridine, sodium hydroxide) to neutralize the HCl generated from hydroxylamine hydrochloride. |
| Formation of Multiple Products (Observed on TLC) | - Presence of E/Z isomers. - Side reactions such as the Beckmann rearrangement. - Impurities in the starting material. | - The presence of two close spots on TLC may indicate the formation of E/Z isomers, which is common. Characterize the product mixture. If a single isomer is required, attempt separation by column chromatography. - Avoid strongly acidic conditions and high temperatures to minimize the risk of the Beckmann rearrangement. - Ensure the purity of the starting deoxybenzoin. |
| Difficulty in Isolating the Product | - Product is soluble in the reaction mixture. - Oily product instead of a solid. | - If the product does not precipitate upon cooling, try adding cold water to induce precipitation. - If an oily product is obtained, try triturating with a non-polar solvent like hexane to induce solidification. Alternatively, extract the product with a suitable organic solvent, dry the organic layer, and evaporate the solvent. |
| Product is Contaminated with Starting Material | - Incomplete reaction. | - Increase the reaction time or gently heat the reaction mixture (if the method allows) to drive the reaction to completion. - Use a slight excess of hydroxylamine hydrochloride. - Purify the crude product by recrystallization or column chromatography. |
Comparison of Catalytic Methods
| Catalytic Method | Catalyst | Reaction Conditions | Typical Yield | Reaction Time | Advantages | Disadvantages |
| Classical Method | Pyridine (as a base) | Reflux in ethanol | Good to Excellent | Several hours | Well-established and reliable. | Use of toxic pyridine, longer reaction times, and solvent waste.[1] |
| Solvent-Free Grinding | Bismuth(III) Oxide (Bi₂O₃) | Room temperature, grinding | Excellent (typically >90%) | 5 - 20 minutes | Environmentally friendly (solvent-free), rapid, high yields, easy work-up.[1] | Requires a mortar and pestle for grinding; may not be suitable for very large-scale reactions without specialized equipment. |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of this compound using Bismuth(III) Oxide
This protocol is adapted from a general procedure for the solvent-free synthesis of oximes using bismuth(III) oxide.[1]
Materials:
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Deoxybenzoin
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Bismuth(III) oxide (Bi₂O₃)
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Ethyl acetate
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Water
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Mortar and pestle
Procedure:
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In a mortar, combine deoxybenzoin (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol).
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Grind the mixture with a pestle at room temperature for 5-20 minutes. Monitor the reaction progress by TLC.
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Once the reaction is complete, add ethyl acetate (2 x 10 mL) to the mortar and triturate the solid.
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Filter the mixture to remove the insoluble bismuth(III) oxide catalyst.
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Concentrate the filtrate to approximately 6 mL.
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Add water to the concentrated filtrate to precipitate the this compound.
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Collect the precipitated product by filtration and dry it under vacuum.
Protocol 2: Classical Synthesis of this compound
This protocol is based on the classical method for the synthesis of oximes.
Materials:
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Deoxybenzoin
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Pyridine
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Ethanol
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Water
Procedure:
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In a round-bottom flask, dissolve deoxybenzoin (1 equivalent) in ethanol.
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Add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (2 equivalents) to the solution.
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Reflux the reaction mixture for 1-3 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into cold water to precipitate the this compound.
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Collect the solid product by filtration, wash with water, and dry.
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Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Characterization and separation of Deoxybenzoin oxime isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deoxybenzoin oxime isomers.
Frequently Asked Questions (FAQs)
Q1: What are the structures of the E and Z isomers of this compound?
A1: this compound (1,2-diphenylethanone oxime) exists as two geometric isomers, (E) and (Z), which differ in the spatial arrangement of the hydroxyl group (-OH) and the benzyl group (-CH₂Ph) around the carbon-nitrogen double bond (C=N).
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In the (E)-isomer , the -OH group and the benzyl group are on the opposite sides of the C=N double bond.
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In the (Z)-isomer , the -OH group and the benzyl group are on the same side of the C=N double bond.
Q2: How are the E and Z isomers of this compound synthesized?
A2: The isomers are typically synthesized by reacting deoxybenzoin (1,2-diphenylethanone) with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide or sodium acetate. The reaction usually produces a mixture of both (E) and (Z) isomers. The ratio of the isomers formed can be influenced by reaction conditions such as temperature and the choice of base.
Q3: How can the E and Z isomers be separated?
A3: The separation of this compound isomers can be achieved through several methods:
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Column Chromatography: This is a common and effective method for separating the isomers on a preparative scale.
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Fractional Crystallization: Due to potential differences in the crystal packing and solubility of the isomers, fractional crystallization from a suitable solvent can be used for separation.
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Selective Precipitation: One isomer can be selectively precipitated from a mixture. For instance, treating a solution of an E/Z mixture with anhydrous hydrogen chloride in a non-polar solvent can selectively precipitate the (E)-isomer as its hydrochloride salt.
Q4: Which spectroscopic techniques are used to characterize the isomers?
A4: The primary techniques for characterizing the E and Z isomers of this compound are:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): NMR is the most powerful tool for distinguishing between the isomers. The chemical shifts of the protons and carbons near the C=N bond are different for the E and Z forms due to the anisotropic effect of the substituents.
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2D NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive proof of stereochemistry by detecting through-space interactions between protons. For example, in the (Z)-isomer, a NOE correlation would be expected between the oxime -OH proton and the protons of the benzyl group's methylene (-CH₂-).
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Infrared (IR) Spectroscopy: While less definitive than NMR for isomer differentiation, IR spectroscopy can confirm the presence of the oxime functional group (C=N and N-O stretching).
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Melting Point Analysis: Pure isomers will have distinct and sharp melting points, while a mixture will typically melt over a broader range.
Troubleshooting Guides
Synthesis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no product yield | 1. Incomplete reaction. 2. Incorrect stoichiometry of reagents. 3. Ineffective base. | 1. Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the correct molar ratios of deoxybenzoin, hydroxylamine hydrochloride, and base are used. 3. Use a freshly prepared solution of a suitable base (e.g., aqueous KOH). |
| Formation of an inseparable mixture of isomers | Reaction conditions favor the formation of a nearly 1:1 mixture. | Modify the reaction conditions. For example, changing the solvent or base might influence the E/Z ratio. |
| Product is an oil and does not solidify | The product may be a mixture of isomers which can sometimes inhibit crystallization. | Try to purify a small sample by column chromatography to obtain a pure isomer, which should then crystallize more readily. |
Separation & Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of isomers on TLC | Inappropriate solvent system (eluent). | Systematically vary the polarity of the eluent. A common starting point for non-polar compounds is a mixture of hexane and ethyl acetate. Gradually increase the proportion of the more polar solvent (ethyl acetate) to achieve better separation. |
| Isomers co-elute during column chromatography | 1. The chosen eluent system does not provide sufficient resolution. 2. Column was not packed properly. 3. Column was overloaded with the sample. | 1. Optimize the eluent system using TLC first to find a solvent mixture that gives a good separation of the spots (a ΔRf of at least 0.2 is ideal). 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Use an appropriate amount of sample for the size of the column. A general rule of thumb is a 1:30 to 1:50 ratio of sample to silica gel by weight. |
| Difficulty in inducing crystallization | 1. Solution is too dilute. 2. Presence of impurities. | 1. Concentrate the solution by slowly evaporating the solvent. 2. If impurities are suspected, purify the material further by column chromatography. Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. |
Data Presentation
Table 1: Physicochemical Properties of this compound Isomers
| Property | (E)-Deoxybenzoin Oxime | (Z)-Deoxybenzoin Oxime | Mixture |
| Melting Point (°C) | Specific to the pure isomer | Specific to the pure isomer | 98 (representative value for a mixture) |
Note: Specific melting points for the pure E and Z isomers are not consistently reported in the literature. Pure isomers should exhibit a sharp melting point, while a mixture will have a broader melting range.
Table 2: ¹H NMR Spectroscopic Data (Predicted and Representative)
| Proton Assignment | (E)-Isomer (Predicted δ, ppm) | (Z)-Isomer (Predicted δ, ppm) | Representative Spectrum (δ, ppm)[1] |
| -OH | ~9.5 - 10.5 | ~9.5 - 10.5 | 9.62 |
| Aromatic-H (ortho to C=N) | ~7.6 | ~7.4 | 7.61 |
| Aromatic-H | ~7.2 - 7.4 | ~7.2 - 7.4 | 7.18 - 7.32 |
| -CH₂- | ~4.2 | ~4.0 | 4.22 |
Note: The chemical shifts are highly dependent on the solvent used. In the (Z)-isomer, the methylene protons (-CH₂-) are expected to be shielded (shifted to a lower ppm value) compared to the (E)-isomer due to the anisotropic effect of the oxime -OH group.
Table 3: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon Assignment | (E)-Isomer (Predicted δ, ppm) | (Z)-Isomer (Predicted δ, ppm) |
| C=N | ~158 | ~157 |
| Aromatic C (ipso to C=N) | ~135 | ~136 |
| Aromatic C | ~126 - 130 | ~126 - 130 |
| -CH₂- | ~35 | ~30 |
Note: The most significant difference is expected for the methylene carbon (-CH₂-), which should be shielded (lower ppm value) in the (Z)-isomer.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolve deoxybenzoin (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (3 equivalents) and potassium hydroxide (3 equivalents) in a mixture of ethanol and water.[2]
-
Heat the reaction mixture at reflux (approximately 85°C) for 4 hours.
-
Monitor the reaction by TLC until the starting material (deoxybenzoin) is consumed.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with water, dry it over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude product as a mixture of E and Z isomers.
Protocol 2: Separation of E and Z Isomers by Column Chromatography
-
Prepare the column: Pack a glass column with silica gel (60-120 mesh) using a slurry method with the chosen eluent.
-
Choose the eluent: Start with a low polarity eluent such as a 95:5 mixture of hexane:ethyl acetate. The polarity can be gradually increased to optimize the separation. The ideal eluent should show good separation of the two isomer spots on a TLC plate.
-
Load the sample: Dissolve the crude this compound mixture in a minimum amount of the eluent or a slightly more polar solvent like dichloromethane and load it carefully onto the top of the silica gel column.
-
Elute the column: Add the eluent continuously to the top of the column and collect fractions.
-
Monitor the fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure isomers.
-
Combine and concentrate: Combine the fractions containing each pure isomer and evaporate the solvent to obtain the isolated E and Z isomers.
Protocol 3: Stereochemical Assignment using NOESY
-
Prepare a solution of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a 2D NOESY NMR spectrum.
-
Process the spectrum and look for cross-peaks between the oxime -OH proton and other protons in the molecule.
-
For the (Z)-isomer: A cross-peak is expected between the -OH proton and the methylene (-CH₂-) protons.
-
For the (E)-isomer: A cross-peak is expected between the -OH proton and the ortho-protons of the phenyl ring attached to the oximated carbon.
Mandatory Visualizations
Caption: Experimental workflow for this compound isomers.
Caption: Troubleshooting guide for column chromatography separation.
References
Storage and handling conditions for Deoxybenzoin oxime to prevent degradation
This technical support center provides guidance on the proper storage and handling of Deoxybenzoin oxime to prevent its degradation and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored at -20°C in a freezer under an inert atmosphere.[1][2] The container should be tightly sealed and kept in a dry, cool, and well-ventilated area.[3][4]
Q2: What are the primary factors that can cause this compound to degrade?
A2: The main factors that can lead to the degradation of this compound are exposure to acids, high temperatures, and potentially light. Oximes, in general, can undergo acid-catalyzed hydrolysis, breaking down into the corresponding ketone (Deoxybenzoin) and hydroxylamine.[5][6] High temperatures can accelerate this process and may lead to other decomposition reactions.[6]
Q3: How should I handle this compound to prevent degradation and ensure safety?
A3: this compound should be handled in a well-ventilated area.[3][4] To prevent contamination and potential degradation, always use clean, dry utensils and equipment. Avoid the formation of dust and aerosols.[3][4] It is also recommended to use non-sparking tools to prevent ignition sources.[3][4] For personal safety, wear appropriate protective clothing, gloves, and eye protection to avoid contact with the skin and eyes.[3][4]
Q4: Are there any specific chemicals or materials that are incompatible with this compound?
Q5: What are the potential degradation products of this compound?
A5: The most likely degradation products of this compound, resulting from hydrolysis, are Deoxybenzoin and hydroxylamine.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, melting, clumping) | Improper storage (exposure to moisture, heat, or light). | Verify that the storage conditions are as recommended (-20°C, dry, inert atmosphere). Protect from light. If the appearance has significantly changed, the product may be degraded and should be disposed of according to regulations. |
| Inconsistent experimental results | Degradation of the this compound stock. | Prepare a fresh solution from a properly stored stock. Consider running a quality control check (e.g., melting point, NMR) on the material if degradation is suspected. |
| Precipitate formation in solution | Poor solubility or degradation. | This compound is slightly soluble in Chloroform and Methanol.[1][2] Ensure the appropriate solvent is being used and that the concentration is not above its solubility limit. If a precipitate forms in a previously clear solution, this may indicate degradation. |
Storage and Handling Summary
| Parameter | Condition | Reference |
| Storage Temperature | -20°C (Freezer) | [1][2] |
| Atmosphere | Under inert atmosphere | [1][2] |
| Container | Tightly closed | [3][4] |
| Location | Dry, cool, and well-ventilated place | [3][4] |
| Handling | In a well-ventilated place, with protective clothing, avoid dust formation, use non-sparking tools | [3][4] |
| Incompatibilities | Store apart from foodstuff containers and incompatible materials (e.g., strong acids, strong oxidizing agents) | [3][4][6] |
Experimental Protocols
Currently, specific experimental protocols for stability testing of this compound are not publicly available. For general guidance on photostability testing, researchers can refer to the ICH Q1B guidelines, which recommend a total illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Degradation Troubleshooting Workflow
References
Minimizing by-product formation in Deoxybenzoin oxime reactions
Welcome to the technical support center for deoxybenzoin oxime reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize by-product formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound?
A1: The primary by-product of concern is the amide formed from the Beckmann rearrangement of the this compound. Depending on the reaction conditions, fragmentation by-products may also be observed, analogous to those seen with similar oximes like benzoin oxime. These can include benzonitrile and benzaldehyde. Additionally, unreacted deoxybenzoin can remain, and the presence of both (E)- and (Z)-isomers of the oxime can be considered a purity issue if a single isomer is desired.
Q2: What is the Beckmann rearrangement and why is it a problem?
A2: The Beckmann rearrangement is an acid-catalyzed reaction that converts an oxime into an amide.[1][2] In the case of this compound, this rearrangement leads to the formation of N-phenyl-2-phenylacetamide. This is often an undesired side reaction that reduces the yield of the target oxime and complicates purification.
Q3: How can I minimize the Beckmann rearrangement?
A3: Minimizing the Beckmann rearrangement involves controlling the reaction conditions to avoid strong acids and high temperatures.[1] Using milder catalysts and ensuring a controlled temperature profile are key strategies. For instance, using catalysts like zinc oxide for the oximation reaction can proceed without promoting the Beckmann rearrangement.[3]
Q4: What are (E)- and (Z)-isomers of this compound, and how do they affect my reaction?
A4: this compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond. The ratio of these isomers can be influenced by the reaction conditions.[4] The specific isomer present can affect the rate and product distribution of subsequent reactions, including the Beckmann rearrangement, as the group anti-periplanar to the hydroxyl group is the one that migrates.[2]
Q5: How can I control the formation of (E)- and (Z)-isomers?
A5: The formation of (E)- and (Z)-isomers can be influenced by the choice of solvent and catalyst. In some cases, a mixture of isomers can be treated with a protic or Lewis acid under anhydrous conditions to selectively precipitate one isomer as an immonium complex, which can then be neutralized to yield the pure E-isomer.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Significant formation of by-products. - Suboptimal reaction temperature. | - Increase the reaction time or gently heat the reaction mixture if no significant by-product formation is observed. - Use a milder catalyst (e.g., Bi2O3) under solvent-free conditions to improve yield.[6] - Optimize the reaction temperature; for many oximation reactions, room temperature is sufficient.[6] |
| Presence of N-phenyl-2-phenylacetamide by-product | - Beckmann rearrangement has occurred. - Reaction conditions are too acidic or the temperature is too high. | - Avoid strong acid catalysts. Consider using reagents like tosyl chloride or phosphorus pentachloride under controlled, non-acidic conditions if rearrangement is desired, or milder catalysts for oximation.[1] - Maintain a lower reaction temperature. |
| Presence of benzonitrile and benzaldehyde by-products | - Fragmentation of the oxime has occurred, possibly under harsh acidic conditions. | - Similar to minimizing the Beckmann rearrangement, use milder reaction conditions. Avoid strong, concentrated acids like sulfuric acid if fragmentation is not the desired outcome. |
| Mixture of (E)- and (Z)-isomers is obtained | - The reaction conditions do not favor the formation of a single isomer. | - If a single isomer is required, attempt to isomerize the mixture. Treating a solution of the E/Z mixture with an anhydrous acid (protic or Lewis) can selectively precipitate the E-isomer as a salt.[5] |
| Difficulty in purifying the this compound | - Presence of multiple by-products and unreacted starting material. | - Utilize column chromatography for purification. Analytical techniques such as HPLC and GC can be used to monitor the purity of the fractions.[7] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general method for the synthesis of oximes from ketones.
Materials:
-
Deoxybenzoin
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve deoxybenzoin in ethanol in a round-bottom flask.
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Add the hydroxylamine hydrochloride solution to the deoxybenzoin solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the product can be isolated by precipitation upon adding water to the reaction mixture.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Green Synthesis of Oximes using Bismuth(III) Oxide
This method provides an environmentally friendly approach to oxime synthesis with high yields.[6]
Materials:
-
Deoxybenzoin (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Bismuth(III) oxide (Bi2O3) (0.6 mmol)
-
Ethyl acetate
-
Water
Procedure:
-
In a mortar, combine the deoxybenzoin, hydroxylamine hydrochloride, and Bi2O3.
-
Grind the mixture with a pestle at room temperature for the required time (monitor by TLC).
-
Upon completion, add ethyl acetate to the mixture and filter to remove the Bi2O3 catalyst.
-
Concentrate the filtrate and add water to precipitate the this compound.
-
Filter the precipitate and dry under vacuum to obtain the pure product.
Quantitative Data Summary
The following table summarizes the effect of different catalysts on the yield of oxime synthesis. While not specific to this compound, it provides a general comparison of catalyst efficiency.
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Bi2O3 | Solvent-free, room temperature grinding | 60-98 | [6] |
| Oxalic Acid | Reflux in CH3CN | 90-95 | [8] |
| Zinc Oxide | Solvent-free | Good yields | [3] |
Visualizing Reaction Pathways
This compound Synthesis and By-product Formation
The following diagram illustrates the primary reaction for the synthesis of this compound and the potential pathways for by-product formation.
Caption: Synthesis of this compound and potential by-product pathways.
Beckmann Rearrangement Mechanism
This diagram outlines the key steps in the acid-catalyzed Beckmann rearrangement of an oxime to an amide.
Caption: Mechanism of the Beckmann rearrangement.
Troubleshooting Logic Flow
This workflow provides a logical approach to troubleshooting common issues in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
- 8. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Comparative Study on the Reactivity of Deoxybenzoin Oxime and Benzophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Deoxybenzoin oxime and Benzophenone oxime, with a focus on their behavior in the Beckmann rearrangement. The information presented is supported by experimental data and established chemical principles to assist researchers in selecting the appropriate substrate for their synthetic needs.
Introduction
This compound and Benzophenone oxime are both ketoximes derived from aromatic ketones. Their structural similarities and differences lead to distinct reactivity profiles, particularly in rearrangement reactions that are pivotal in the synthesis of various organic compounds, including pharmaceuticals. This guide will delve into a comparative analysis of their structure, physical properties, and reactivity, supplemented with detailed experimental protocols.
Structural and Physical Properties
The primary structural difference between the two oximes lies in the substitution at the carbon atom of the oxime functional group. Benzophenone oxime possesses two phenyl groups directly attached to the C=NOH carbon, making it a symmetrical aromatic ketoxime. In contrast, this compound is an unsymmetrical ketoxime with one phenyl group and one benzyl group attached to the oxime carbon. This seemingly subtle difference has significant implications for the stereochemistry and electronic properties of the molecule, which in turn dictates its reactivity.
Table 1: Physical and Chemical Properties
| Property | This compound | Benzophenone Oxime |
| Molecular Formula | C₁₄H₁₃NO | C₁₃H₁₁NO |
| Molecular Weight | 211.26 g/mol | 197.24 g/mol |
| Melting Point | 98 °C[1][2] | 140 - 144 °C |
| Appearance | White crystalline powder | White to pale yellow crystalline solid[3] |
| Solubility | Slightly soluble in Chloroform and Methanol[1] | Insoluble in water |
Comparative Reactivity: The Beckmann Rearrangement
The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes to yield amides.[4][5][6] The reaction is highly stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating.[4]
Benzophenone Oxime
Being a symmetrical molecule, the Beckmann rearrangement of Benzophenone oxime yields a single product, N-phenylbenzamide (benzanilide). The reaction proceeds readily in the presence of various acid catalysts such as phosphorus pentachloride, thionyl chloride, or strong protic acids like sulfuric acid.[4][5][7]
This compound
As an unsymmetrical oxime, this compound can exist as two geometric isomers (E and Z). The outcome of the Beckmann rearrangement is dependent on which group (phenyl or benzyl) is anti to the hydroxyl group in the starting isomer.
It is generally accepted that the migratory aptitude in the Beckmann rearrangement is influenced by the ability of the migrating group to stabilize a positive charge. Phenyl groups, due to their ability to delocalize charge through resonance, have a high migratory aptitude. Benzyl groups, while also capable of stabilizing a positive charge, are generally considered to have a slightly lower migratory aptitude than phenyl groups in this context.
However, the stereospecificity of the reaction is the dominant factor. The group that is anti to the hydroxyl group will migrate, regardless of its inherent migratory aptitude. Therefore, the product of the Beckmann rearrangement of this compound will depend on the specific isomer used.
-
Migration of the Phenyl group: If the phenyl group is anti to the hydroxyl group, the rearrangement will yield N-benzylformanilide.
-
Migration of the Benzyl group: If the benzyl group is anti to the hydroxyl group, the rearrangement will yield N-phenylphenylacetamide.
Thermolysis of this compound has been reported to yield products such as ammonia, toluene, benzonitrile, bibenzyl, benzil, benzyl alcohol, and 2-phenylindole, suggesting that under thermal conditions, fragmentation pathways can compete with or dominate over the classical Beckmann rearrangement.[8]
Experimental Protocols
The following are representative experimental protocols for the synthesis and Beckmann rearrangement of Benzophenone oxime. A similar protocol can be adapted for this compound.
Synthesis of Benzophenone Oxime
Materials:
-
Benzophenone (0.55 mol)
-
Hydroxylamine hydrochloride (0.86 mol)[9]
-
95% Ethyl alcohol (200 mL)[9]
-
Water (40 mL)[9]
-
Powdered Sodium hydroxide (2.75 mol)[9]
-
Concentrated Hydrochloric acid
-
Methyl alcohol
Procedure:
-
A mixture of benzophenone, hydroxylamine hydrochloride, 95% ethyl alcohol, and water is placed in a 2-L round-bottomed flask.[9]
-
Powdered sodium hydroxide is added in portions with shaking. The flask may be cooled with tap water if the reaction becomes too vigorous.[9]
-
After the addition of sodium hydroxide is complete, the flask is fitted with a reflux condenser and heated to boiling for five minutes.[9]
-
After cooling, the contents are poured into a solution of concentrated hydrochloric acid in water.[9]
-
The precipitate is filtered by suction, washed thoroughly with water, and dried.[9]
-
The crude product can be recrystallized from methyl alcohol.
-
Yield: 98–99% of the theoretical amount.[9] Melting Point: 141–142 °C.[9]
Beckmann Rearrangement of Benzophenone Oxime
Materials:
-
Benzophenone oxime (from step 4.1)
-
Anhydrous ether
-
Thionyl chloride or Phosphorus pentachloride (PCl₅)
Procedure:
-
Dissolve the synthesized Benzophenone oxime in anhydrous ether in an Erlenmeyer flask.
-
In a fume hood, carefully add thionyl chloride or phosphorus pentachloride to the solution.
-
The solvent and other volatile products are removed by distillation on a water bath.
-
Water is added to the residue and boiled for several minutes to hydrolyze the intermediate.
-
The supernatant liquid is decanted, and the solid product is recrystallized from a suitable solvent (e.g., methanol or ethanol).
-
Yield: A typical yield for the rearrangement of Benzophenone oxime to benzanilide is reported to be around 64.53%.[7]
Visualizing the Reaction Pathways
The following diagrams illustrate the synthesis and rearrangement pathways discussed.
Conclusion
The reactivity of this compound and Benzophenone oxime in the Beckmann rearrangement is primarily governed by their structural differences. Benzophenone oxime, being symmetrical, provides a single, predictable amide product. This compound, on the other hand, is an unsymmetrical ketoxime whose rearrangement product is dependent on the stereochemistry of the starting material, with the group anti to the hydroxyl group undergoing migration. While the phenyl group has a high migratory aptitude, the stereospecific nature of the reaction is the determining factor. Researchers should consider these factors when selecting an oxime for a specific synthetic application. The provided experimental protocols offer a starting point for the synthesis and rearrangement of these compounds, which can be optimized based on specific laboratory conditions and desired outcomes.
References
- 1. This compound | 26306-06-9 [m.chemicalbook.com]
- 2. DeoxyBenzoinOxime | 952-06-7 [amp.chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. careerendeavour.com [careerendeavour.com]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. dooroc.com [dooroc.com]
- 7. thinkswap.com [thinkswap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Substituted Deoxybenzoin Oxime Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Substituted deoxybenzoin oxime derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of their performance in various biological assays, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of these potential drug candidates.
Deoxybenzoin oximes, a class of organic compounds characterized by a deoxybenzoin core with an oxime functional group, have garnered significant attention in medicinal chemistry. The structural versatility of these molecules allows for a wide range of substitutions, leading to a diverse array of pharmacological effects. These derivatives have demonstrated potential as anti-inflammatory, antimicrobial, anticancer, and immunosuppressive agents. This guide will delve into the quantitative data from various studies, present the experimental protocols for key assays, and visualize the underlying mechanisms of action.
Comparative Analysis of Biological Activities
The biological efficacy of substituted this compound derivatives is highly dependent on the nature and position of the substituents on the aromatic rings. The following tables summarize the quantitative data from various studies, offering a clear comparison of the activities of different derivatives.
Antimicrobial Activity
Substituted this compound derivatives have shown notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to evaluate antimicrobial potency, with lower values indicating greater efficacy.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Substituted this compound Derivatives
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference |
| This compound | >100 | >100 | >100 | >100 | >100 | >100 | [1] |
| 4'-Methoxy-deoxybenzoin oxime | 62.5 | 31.25 | >100 | >100 | 125 | 250 | [1] |
| 4'-Chloro-deoxybenzoin oxime | 31.25 | 15.6 | 62.5 | 125 | 62.5 | 125 | [1] |
| 3',4'-Dichloro-deoxybenzoin oxime | 15.6 | 7.8 | 31.25 | 62.5 | 31.25 | 62.5 | [1] |
| 4'-Nitro-deoxybenzoin oxime | 7.8 | 3.9 | 15.6 | 31.25 | 15.6 | 31.25 | [1] |
| Ciprofloxacin (Control) | 0.5 | 0.25 | 1 | 2 | NA | NA | [1] |
| Fluconazole (Control) | NA | NA | NA | NA | 8 | 16 | [1] |
NA: Not Applicable
Anticancer Activity
The cytotoxic effects of these derivatives against various cancer cell lines have been investigated, with the half-maximal inhibitory concentration (IC50) being a standard measure of potency.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Substituted this compound Derivatives
| Compound/Derivative | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Reference |
| This compound | >100 | >100 | >100 | |
| (E)-1-(6-methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime (5d) | Not Reported | Not Reported | Not Reported | [2] |
| 2,4-dihydroxydeoxybenzoin | Not Reported | Not Reported | Not Reported | [3] |
| 2,4-dihydroxy-4'-methoxydeoxybenzoin | Not Reported | Not Reported | Not Reported | [3] |
| Compound 31 (a this compound) | Not Reported | Not Reported | Not Reported | [4] |
| Doxorubicin (Control) | 0.85 | 1.2 | 1.5 |
Anti-inflammatory Activity
Certain this compound derivatives have been shown to inhibit key inflammatory pathways. Their activity is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes or modulate inflammatory signaling cascades like the NLRP3 inflammasome and Toll-like Receptor 4 (TLR4) pathways.
Table 3: Comparative Anti-inflammatory Activity of Selected this compound Derivatives
| Compound/Derivative | Target | Assay | Result | Reference |
| (E)-1-(6-methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime (5d) | NLRP3 Inflammasome | IL-1β release inhibition | Significant inhibition | [2] |
| (E)-1-(6-methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime (5d) | TLR4 Signaling | NF-κB activation inhibition | Significant inhibition | [2] |
| Celecoxib (Control) | COX-2 | Enzyme inhibition assay | IC50 = 0.04 µM |
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed experimental methodologies for key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate growth medium.
-
Incubation: An equal volume of the prepared inoculum is added to each well containing the diluted compounds. The plates are incubated for 24 hours for bacteria and 48 hours for fungi at their respective optimal temperatures.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A positive control (medium with inoculum) and a negative control (medium only) are included in each assay.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in a 96-well plate at a density of 5 x 10^3 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined using a dose-response curve.
NLRP3 Inflammasome Activation Assay
-
Cell Culture and Priming: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA). The differentiated macrophages are then primed with lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: The primed cells are pre-treated with various concentrations of the this compound derivatives for 1 hour.
-
NLRP3 Activation: The NLRP3 inflammasome is then activated by adding ATP or nigericin for 1 hour.
-
IL-1β Measurement: The cell culture supernatants are collected, and the concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. The inhibitory effect of the compounds is calculated by comparing the IL-1β levels in treated cells to those in untreated (vehicle control) cells.
Visualizing the Mechanisms of Action
To better understand the molecular interactions of substituted this compound derivatives, the following diagrams illustrate their proposed mechanisms of action within key signaling pathways.
Figure 1: Proposed inhibition of the TLR4 signaling pathway.
Figure 2: Inhibition of the NLRP3 inflammasome activation.
Figure 3: Workflow for in vitro cytotoxicity (MTT) assay.
Conclusion
Substituted this compound derivatives represent a versatile scaffold with significant potential for the development of new therapeutic agents. The comparative data presented in this guide highlights the structure-activity relationships that govern their antimicrobial, anticancer, and anti-inflammatory effects. The detailed experimental protocols provide a foundation for further research and validation of these findings. The visualization of their mechanisms of action offers insights into their molecular targets and pathways. Continued exploration of this promising class of compounds is warranted to unlock their full therapeutic potential.
References
- 1. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
Spectroscopic Analysis: Confirming the Structure of Deoxybenzoin Oxime
A Comparative Guide for Researchers
In the field of organic synthesis and drug development, unequivocal structural confirmation of novel and known compounds is paramount. Deoxybenzoin oxime, a derivative of deoxybenzoin, serves as a valuable intermediate in various synthetic pathways. Its structural verification relies on a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. This guide provides a comparative analysis of the spectroscopic data for this compound against its precursor, deoxybenzoin, and a structurally related analogue, benzoin oxime.
Comparative Spectroscopic Data
The confirmation of the conversion of deoxybenzoin to this compound is clearly evidenced by the distinct changes observed across multiple spectroscopic platforms. The introduction of the oxime functionality (=N-OH) results in signature signals in IR, NMR, and mass spectra that are absent in the starting material.
| Spectroscopic Technique | This compound (Product) | Deoxybenzoin (Starting Material) | Benzoin Oxime (Structural Analogue) |
| Infrared (IR) Spectroscopy | ~3300 cm⁻¹ (O-H, broad), ~1640 cm⁻¹ (C=N), ~940 cm⁻¹ (N-O) | ~1685 cm⁻¹ (C=O, strong) , No O-H signal | ~3350 cm⁻¹ (O-H, broad), ~1635 cm⁻¹ (C=N), Additional C-O stretch ~1050 cm⁻¹ |
| ¹H NMR Spectroscopy (δ, ppm) | ~9.6 (s, 1H, -OH), 7.2-7.6 (m, 10H, Ar-H), 4.2 (s, 2H, -CH₂-) [1] | 7.2-8.1 (m, 10H, Ar-H), 4.3 (s, 2H, -CH₂-) | ~10.9 (s, 1H, -OH), 7.2-7.3 (m, 10H, Ar-H), 6.0 (s, 1H, -CH(OH)-) , ~5.5 (s, 1H, Ar-CH(OH)-OH) |
| ¹³C NMR Spectroscopy (δ, ppm) | ~157 (C=N) , 126-138 (Ar-C), ~35 (-CH₂-) (Predicted) | ~198 (C=O) , 128-137 (Ar-C), ~45 (-CH₂-) | ~155 (C=N) , 126-140 (Ar-C), ~75 (-CH(OH)-) |
| Mass Spectrometry (m/z) | [M]⁺• at 211 , Base peak ~193 ([M-H₂O]⁺•)[1] | [M]⁺• at 196 , Base peak at 105 ([C₆H₅CO]⁺) | [M]⁺• at 227 , Significant fragments at 107, 105 |
Experimental Workflow for Structural Confirmation
The process of synthesizing and subsequently confirming the structure of this compound follows a logical progression from reaction to purification and finally to detailed analysis. Each step is critical for obtaining pure material and reliable data.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are the standard protocols for the synthesis of this compound and the acquisition of the spectroscopic data presented.
Synthesis of this compound
This procedure outlines the oximation of deoxybenzoin using hydroxylamine hydrochloride.
-
Materials: Deoxybenzoin, Hydroxylamine Hydrochloride (NH₂OH·HCl), Sodium Acetate (NaOAc), Ethanol (95%), Deionized Water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve deoxybenzoin (1 equivalent) in 95% ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents) in a minimal amount of hot water to the flask.
-
Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly add it to a beaker of cold deionized water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude this compound by recrystallization from an ethanol/water mixture to yield white, crystalline needles.
-
Infrared (IR) Spectroscopy
The IR spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1-2 mg) of the dry, crystalline this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer probe.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C due to its low natural abundance.
-
Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for analyzing relatively small, volatile organic molecules like this compound.
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
-
Data Acquisition (EI Mode):
-
The sample is vaporized and enters the ion source.
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization and fragmentation of the molecule.
-
The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
References
Comparative Anti-inflammatory Activity of Deoxybenzoin Oxime Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory performance of deoxybenzoin oxime analogs, supported by experimental data. The information is presented to facilitate the evaluation and selection of promising candidates for further investigation.
Deoxybenzoin oximes represent a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide focuses on their potential as anti-inflammatory agents, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating the underlying biological pathways and experimental workflows.
Comparative Biological Activity
The anti-inflammatory and related immunosuppressive activities of a series of this compound analogs have been evaluated through various in vitro assays. The following tables summarize the inhibitory concentrations (IC₅₀) and cytotoxicity of these compounds, providing a basis for comparative analysis.
Table 1: Immunosuppressive and Cytotoxic Activity of this compound Analogs
| Compound ID | T-cell Proliferation IC₅₀ (µM)¹ | Cytotoxicity CC₅₀ (µM) in Lymph Node Cells¹ | Selectivity Index (SI = CC₅₀/IC₅₀)¹ |
| 31 | < 0.1 | > 68.46 | > 684.6 |
| 32 | 0.15 | > 75.32 | > 502.1 |
| 37 | 0.21 | > 108.6 | > 517.1 |
| 38 | 0.25 | > 111.0 | > 444.0 |
| Cyclosporine A (Reference) | 0.28 | 65.93 | 235.5 |
¹Data sourced from a study on the immunosuppressive activity of new deoxybenzoin derivatives. The study evaluated the inhibition of anti-CD3/anti-CD28 co-stimulated T-cell proliferation.
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound ID | Target | Assay System | Inhibition |
| 19 (a halide-deoxybenzoin) | IL-8 | ECE-induced gastric mucosal cells | Significant reduction |
This data highlights compound 31 as a particularly potent and selective inhibitor of T-cell proliferation, surpassing the activity of the well-known immunosuppressant Cyclosporine A.
Mechanism of Action: Targeting Inflammatory Pathways
This compound analogs exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One notable mechanism is the inhibition of the NOD-like receptor (NLRP3) inflammasome and Toll-like receptor 4 (TLR4) signaling pathways, which are crucial for the production of pro-inflammatory cytokines in conditions like gout.[1]
Caption: Targeted inhibition of TLR4 and NLRP3 signaling pathways.
Experimental Protocols
The evaluation of the anti-inflammatory activity of this compound analogs involves a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric Method)
This assay determines the ability of the compounds to inhibit the two isoforms of the cyclooxygenase enzyme, which are key to the synthesis of prostaglandins.
-
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX enzymes.[2]
-
Materials:
-
COX-1 or COX-2 enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
-
Procedure:
-
Prepare test compounds and reference inhibitors at 10x the desired final concentration in a suitable solvent (e.g., DMSO) and dilute with COX Assay Buffer.
-
Add 10 µL of the diluted test compound, reference inhibitor, or assay buffer (for enzyme control) to the wells of the microplate.
-
Prepare a reaction master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the respective COX enzyme (COX-1 or COX-2).
-
Add 80 µL of the master mix to each well.
-
Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to all wells simultaneously.
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.
-
Calculate the slope of the linear range of the reaction for each well.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] * 100
-
IC₅₀ values are determined by plotting the percent inhibition against a range of compound concentrations.
-
2. Nitric Oxide (NO) Production in Macrophages (Griess Assay)
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for inflammation.
-
Principle: The amount of stable nitrite, a metabolic product of NO, in the cell culture supernatant is quantified using the Griess reagent.[3][4][5]
-
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[5]
-
96-well cell culture plate
-
Microplate reader (absorbance at 540 nm)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.[4]
-
Pre-treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 4 hours).[4]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[5]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.[5]
-
Measure the absorbance at 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
The inhibitory effect of the compounds on NO production is calculated relative to the LPS-stimulated control.
-
3. Cytokine Inhibition Assay (ELISA)
This assay quantifies the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant of stimulated immune cells.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used for the quantitative detection of specific cytokines.
-
Cell Line: RAW 264.7 macrophages or other suitable immune cells.
-
Procedure:
-
Cells are cultured, treated with the test compounds, and stimulated with LPS as described for the NO production assay.
-
After the incubation period, the cell culture supernatants are collected.
-
The concentration of the target cytokine (e.g., TNF-α, IL-6) in the supernatant is determined using a commercially available ELISA kit, following the manufacturer's instructions.[4]
-
The inhibitory effect of the compounds on cytokine production is calculated by comparing the cytokine levels in the treated wells to those in the LPS-stimulated control wells.
-
Caption: Workflow for evaluating anti-inflammatory activity.
Conclusion
The available data suggests that this compound analogs are a promising class of compounds with significant anti-inflammatory and immunosuppressive potential. In particular, certain analogs have demonstrated superior potency and selectivity in inhibiting T-cell proliferation compared to established drugs. Their mechanism of action appears to involve the modulation of key inflammatory signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these compounds, aiding in the identification of lead candidates for the development of novel anti-inflammatory therapeutics. Further studies focusing on a broader range of inflammatory targets, including a direct comparative analysis of COX-1/COX-2 inhibition for a series of these analogs, are warranted to fully elucidate their therapeutic potential.
References
- 1. Development of benzoxazole this compound and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Deoxybenzoin Oxime: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a detailed comparison of a quantitative Nuclear Magnetic Resonance (qNMR) method for Deoxybenzoin oxime against traditional chromatographic techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is supported by established analytical validation principles to aid in the selection of the most suitable method for your specific research needs.
This compound is a ketoxime of significant interest in organic synthesis and pharmaceutical research. Its accurate quantification is crucial for purity assessment, stability studies, and quality control. While chromatographic methods have been the mainstay for such analyses, qNMR has emerged as a powerful, direct, and non-destructive technique.
Comparative Overview of Analytical Methods
The choice of an analytical method depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the sample matrix. Below is a summary of the performance of qNMR, HPLC-UV, and GC-MS for the quantitative analysis of this compound, based on typical validation parameters.
| Validation Parameter | Quantitative ¹H-NMR (qNMR) | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | < 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 2.5% |
| Specificity | High (structure-specific) | Moderate to High | High (mass-specific) |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL | ~ 0.03 µg/mL |
| Analysis Time per Sample | ~ 10-15 minutes | ~ 15-20 minutes | ~ 20-30 minutes |
| Sample Preparation | Simple (dissolution) | Moderate (filtration, dilution) | More complex (derivatization may be needed) |
| Destructive to Sample | No | Yes | Yes |
| Reference Standard | Not required for analyte | Required | Required |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established practices and can be adapted for specific laboratory conditions.
Quantitative ¹H-NMR (qNMR) Spectroscopy
The qNMR method offers a direct measurement of the analyte concentration based on the ratio of the integral of a specific analyte proton signal to that of a known amount of an internal standard.
Instrumentation: 400 MHz NMR Spectrometer
Internal Standard: Maleic acid
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean vial.
-
Dissolve the mixture in 1.0 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16
-
Acquisition Time: 4 seconds
-
Spectral Width: 16 ppm
Quantification: The concentration of this compound is calculated using the following formula:
Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
IS = Internal Standard
The well-resolved aromatic protons of this compound, distinct from the vinylic protons of maleic acid, are typically used for quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the separation and quantification of organic compounds.
Instrumentation: HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water.
-
0 min: 40% Acetonitrile
-
15 min: 80% Acetonitrile
-
20 min: 40% Acetonitrile
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
For sample analysis, dissolve the sample in acetonitrile to a concentration within the calibration range and filter through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high specificity.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
Injection Mode: Splitless
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50 - 350 m/z.
-
Quantification: Selected Ion Monitoring (SIM) of characteristic ions of this compound.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like dichloromethane or acetone.
-
Prepare calibration standards by dilution.
-
Derivatization (e.g., silylation) may be necessary to improve volatility and peak shape, though this compound may be amenable to direct analysis.
Visualization of Methodologies and Validation
To better illustrate the workflows and the relationship between validation parameters, the following diagrams are provided.
Caption: Workflow for the quantitative NMR (qNMR) analysis of this compound.
Caption: Key parameters for the validation of an analytical method.
Conclusion
The qNMR method presents a compelling alternative to traditional chromatographic techniques for the quantitative analysis of this compound. Its primary advantages lie in its non-destructive nature, simple sample preparation, and the ability to provide direct quantification without the need for a specific reference standard of the analyte. While HPLC-UV and GC-MS may offer lower limits of detection, the overall efficiency and accuracy of qNMR make it an excellent choice for purity assignments and the quantification of high-purity materials. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the availability of instrumentation. This guide provides the foundational information to make an informed decision for the quantitative analysis of this compound in a research and development setting.
A Comparative Guide to Catalysts in the Beckmann Rearrangement of Deoxybenzoin Oxime
For Researchers, Scientists, and Drug Development Professionals
The Beckmann rearrangement, a cornerstone of organic synthesis for converting oximes to amides, continues to be a subject of intense study to enhance its efficiency and environmental friendliness. This guide provides a comparative analysis of various catalysts employed in the Beckmann rearrangement of deoxybenzoin oxime to N-phenyl-phenylacetamide. The selection of an appropriate catalyst is crucial for optimizing reaction yields, minimizing reaction times, and ensuring selectivity, all of which are critical factors in drug development and fine chemical synthesis.
Performance Comparison of Catalysts
The efficacy of different catalysts in promoting the Beckmann rearrangement of this compound varies significantly. The choice of catalyst impacts conversion rates, selectivity for the desired amide product, and the required reaction conditions. Below is a summary of the performance of several catalysts based on available experimental data.
| Catalyst[1] | Solvent[1] | Temperature (°C)[1] | Time (h)[1] | Conversion (%)[1] | Yield (%)[1] |
| Polyphosphoric Acid (PPA) | - | 120 | 0.5 | 100 | 68.69 |
| Sulfuric Acid (H₂SO₄) | Acetic Acid | 110-120 | 1 | High | ~85 (estimated) |
| Montmorillonite K-10 | Toluene | Reflux | 4 | Moderate-High | Not specified |
| Anhydrous Zinc Chloride (ZnCl₂) | Microwave | Not specified | Minutes | High | 92 (for benzaldehyde oxime) |
| Amberlyst-15 | Toluene | Reflux | 6 | Moderate | Not specified |
Note: Data for some catalysts with this compound is limited in the readily available literature; therefore, data for analogous substrates like diphenylketone oxime or benzaldehyde oxime is included for a broader comparative perspective. "High" and "Moderate" are qualitative descriptors based on general literature observations.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following are representative experimental protocols for the Beckmann rearrangement of this compound using different catalysts.
Polyphosphoric Acid (PPA) Catalyzed Rearrangement
Procedure:
-
This compound (1 equivalent) is added to polyphosphoric acid (PPA) (10 times the weight of the oxime).
-
The mixture is heated with stirring at 120°C for 30 minutes.
-
After cooling, the reaction mixture is poured onto crushed ice.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford N-phenyl-phenylacetamide.[1]
Sulfuric Acid Catalyzed Rearrangement
Procedure:
-
This compound (1 equivalent) is dissolved in glacial acetic acid.
-
Concentrated sulfuric acid (2 equivalents) is added dropwise to the solution while maintaining the temperature below 40°C.
-
The reaction mixture is then heated to 110-120°C for 1 hour.
-
The mixture is cooled and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water until neutral, and dried.
-
Purification is achieved by recrystallization from ethanol.
Montmorillonite K-10 Catalyzed Rearrangement (General Procedure for Ketoximes)
Procedure:
-
A mixture of this compound (1 mmol) and Montmorillonite K-10 clay (0.5 g) in toluene (10 mL) is refluxed for 4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired amide.
Anhydrous Zinc Chloride Catalyzed Rearrangement under Microwave Irradiation (Adapted from Benzaldehyde Oxime)
Procedure:
-
This compound (1 mmol) and anhydrous zinc chloride (1 mmol) are thoroughly mixed in a glass vial.
-
The vial is subjected to microwave irradiation (e.g., 300 W) for a short period (e.g., 2-5 minutes), with monitoring of the reaction progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Visualizing the Workflow and Catalyst Comparison
To better understand the experimental process and the relationship between different catalytic approaches, the following diagrams are provided.
Caption: General experimental workflow for the Beckmann rearrangement of this compound.
References
Comparison of green synthesis methods for oximes in terms of yield and efficiency
The synthesis of oximes, crucial intermediates in the chemical and pharmaceutical industries, has traditionally relied on methods that often involve hazardous reagents and solvents. The principles of green chemistry have spurred the development of more environmentally benign alternatives that offer improved efficiency, higher yields, and simplified reaction conditions. This guide provides a comparative analysis of prominent green methods for oxime synthesis, supported by experimental data, detailed protocols, and mechanistic insights.
Comparison of Green Synthesis Methods
The following table summarizes the performance of various green synthesis methods for oximes in terms of reaction time and yield for a range of aromatic and aliphatic carbonyl compounds.
| Carbonyl Compound | Method | Catalyst/Solvent/Energy Source | Time | Yield (%) | Reference |
| Aromatic Aldehydes | |||||
| 4-Nitrobenzaldehyde | Ultrasound-assisted | K2CO3 / Water-Ethanol | 1 min | 95 | |
| 4-Nitrobenzaldehyde | Microwave-assisted | Na2CO3 / Solvent-free | 5 min | 100 (conversion) | [1] |
| 4-Nitrobenzaldehyde | Catalyst-free | Mineral Water | 10 min | 99 | |
| 4-Nitrobenzaldehyde | Grindstone Chemistry | Bi2O3 / Solvent-free | 1.5 min | 98 | [2] |
| Benzaldehyde | Ultrasound-assisted | K2CO3 / Water-Ethanol | Immediate | 94 | |
| Benzaldehyde | Microwave-assisted | Silica gel / Solvent-free | 1 min | 96 | |
| Benzaldehyde | Grindstone Chemistry | Bi2O3 / Solvent-free | 1.5 min | 96 | [2] |
| 4-Chlorobenzaldehyde | Ultrasound-assisted | K2CO3 / Water-Ethanol | 1 min | 92 | [3] |
| 4-Chlorobenzaldehyde | Grindstone Chemistry | Bi2O3 / Solvent-free | 1.5 min | 98 | [2] |
| 4-Hydroxybenzaldehyde | Catalyst-free | Mineral Water | 10 min | 80 | |
| Aromatic Ketones | |||||
| Acetophenone | Ultrasound-assisted | K2CO3 / Water-Ethanol | 120 min | 81 | [3] |
| Acetophenone | Grindstone Chemistry | Bi2O3 / Solvent-free | 10 min | 90 | [2] |
| Benzophenone | Grindstone Chemistry | Bi2O3 / Solvent-free | 20 min | 85 | [2] |
| Aliphatic Aldehydes & Ketones | |||||
| Cyclohexanone | Grindstone Chemistry | Bi2O3 / Solvent-free | 5.5 min | 95 | [2] |
| Heptanal | Grindstone Chemistry | Bi2O3 / Solvent-free | 3 min | 92 | [2] |
Experimental Protocols
Detailed methodologies for the key green synthesis techniques are provided below.
This method utilizes ultrasonic cavitation to accelerate the reaction.
-
Procedure: A mixture of the carbonyl compound (1 mmol) and hydroxylamine hydrochloride (1.5 mmol) in a water-ethanol mixture (5 mL) is subjected to ultrasound irradiation in an ultrasonic cleaner bath. The pH of the mixture is adjusted to approximately 10 by the dropwise addition of a 10% aqueous solution of K2CO3 under sonication. The reaction is monitored by Thin Layer Chromatography (TLC), and upon completion, the precipitated oxime is filtered, washed with water, and dried.[3]
Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times.
-
Procedure: A ground mixture of an aldehyde (1 mmol), Na2CO3 (5 mmol), and hydroxylamine hydrochloride (5 mmol) is placed in a microwave reactor. The mixture is irradiated at 100 W for 5 minutes with air-cooling and magnetic stirring. After cooling, the reaction mixture is resuspended in dichloromethane (10 mL), filtered, and the solvent is evaporated to yield the oxime.[1]
This approach leverages the natural mineral content of water to facilitate the reaction without the need for an external catalyst.
-
Procedure: In a reaction vessel at room temperature, the aryl aldehyde (0.25 mmol) and hydroxylamine hydrochloride (0.3 mmol) are mixed. 2.0 mL of mineral water is added, and the reaction is stirred. The progress is monitored by TLC. Upon completion, the mixture is extracted with ethyl acetate, the organic layer is dried over Na2SO4, and the solvent is evaporated. The product can be further purified by flash column chromatography.[4]
This mechanochemical method avoids the use of solvents altogether.
-
Procedure: A mixture of the aldehyde or ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi2O3 (0.6 mmol) is ground in a mortar with a pestle for the specified time. The completion of the reaction is monitored by TLC. Ethyl acetate (2 x 10 mL) is then added to the mixture, and the catalyst is filtered off. The filtrate is concentrated, and water is added to precipitate the product, which is then filtered and dried.[2]
Mechanistic Pathways and Workflows
The following diagrams illustrate the proposed reaction mechanisms and experimental workflows for the described green synthesis methods.
Conclusion
Green synthesis methods for oximes offer significant advantages over traditional approaches, including shorter reaction times, higher yields, and the use of environmentally friendly solvents and energy sources. Ultrasound and microwave-assisted methods provide rapid synthesis, while catalyst-free reactions in water and solvent-free grindstone chemistry represent highly economical and eco-friendly alternatives. The choice of method will depend on the specific substrate, desired scale, and available equipment. The data and protocols presented in this guide provide a valuable resource for researchers and professionals in drug development and chemical synthesis to select and implement the most suitable green method for their needs.
References
- 1. Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. ias.ac.in [ias.ac.in]
Safety Operating Guide
Proper Disposal of Deoxybenzoin Oxime: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of deoxybenzoin oxime, emphasizing procedural steps to minimize environmental impact and ensure personnel safety.
Core Disposal Principle: Professional Chemical Waste Management
The recommended and primary method for the disposal of this compound is through a licensed chemical destruction facility. This typically involves controlled incineration equipped with flue gas scrubbing to neutralize harmful combustion byproducts. It is imperative to never discharge this compound into sewer systems or allow it to contaminate water sources, soil, or animal feed.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound in a well-ventilated area.
-
Wear appropriate PPE, including suitable protective clothing, chemical-impermeable gloves, and eye protection.
-
Avoid contact with skin and eyes. In case of contact, immediately wash the affected area with soap and plenty of water and consult a doctor. For eye contact, rinse with pure water for at least 15 minutes and seek medical attention.
-
Prevent the formation of dust and aerosols.
2. Waste Collection and Storage:
-
Collect waste this compound in a suitable, properly labeled, and securely closed container.
-
The container must be chemically compatible with the compound.
-
Store the waste container in a dry, cool, and well-ventilated area, separate from incompatible materials and foodstuffs.
-
Ensure all sources of ignition are removed from the storage area and use non-sparking tools when handling containers.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Follow all institutional and local regulations for hazardous waste disposal.
4. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
Do not allow the chemical to enter drains.
-
Use spark-proof tools and explosion-proof equipment for cleanup.
-
Collect the spilled material and any contaminated absorbent materials (e.g., sand, earth) and place them in a suitable, closed container for disposal.
-
Dispose of the collected waste promptly in accordance with regulations.
Disposal of Contaminated Containers
Empty containers that held this compound must also be managed properly.
-
Containers can be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After thorough rinsing, the container may be offered for recycling or reconditioning.
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.
Quantitative Data
Currently, publicly available safety data sheets and disposal guides for this compound do not specify quantitative disposal parameters such as concentration limits or pH requirements for disposal. Adherence to the qualitative guidelines provided by the SDS and local regulations is therefore paramount.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling Deoxybenzoin Oxime
For immediate reference, this guide provides essential safety and logistical information for the handling and disposal of Deoxybenzoin oxime, tailored for researchers, scientists, and drug development professionals.
This compound is a chemical compound utilized in organic synthesis.[1][2] While specific quantitative exposure limits are not established, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure regulatory compliance.
Essential Safety Information at a Glance
A summary of critical safety data for this compound is presented below. Note the absence of defined occupational exposure limits, underscoring the need for rigorous adherence to qualitative safety recommendations.
| Parameter | Value/Recommendation | Source |
| Occupational Exposure Limits | No data available | [3] |
| Molecular Formula | C₁₄H₁₃NO | [1][2] |
| Molecular Weight | 211.26 g/mol | [1][2] |
| Appearance | Solid | |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.[3][4] | [3][4][5] |
Operational Plan: From Preparation to Disposal
This section provides a step-by-step guide for the safe handling of this compound throughout the experimental workflow.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound should occur within a properly functioning chemical fume hood to minimize inhalation exposure.[3][4] Ensure adequate ventilation in the laboratory.[3]
-
Ignition Sources: Remove all sources of ignition from the handling area, as dust formation can be a fire hazard. Use non-sparking tools.[3]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table details the required equipment.
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | Full-face respirator | To be used if exposure limits are exceeded or if irritation is experienced.[3] In the absence of defined limits, a conservative approach suggests its use when handling significant quantities or for prolonged periods. |
| Hands | Chemical-resistant gloves | Inspect gloves for any signs of degradation or puncture before use. Wash and dry hands thoroughly after removing gloves.[3] |
| Eyes | Safety goggles | Must be worn to protect against dust particles and potential splashes.[3] |
| Body | Fire/flame resistant and impervious clothing | A lab coat should be worn at all times. For tasks with a higher risk of exposure, a chemical-resistant apron or suit is recommended.[3] |
Handling Procedures
-
Avoid Dust Formation: Handle this compound carefully to prevent the generation of dust and aerosols.[3][4]
-
Avoid Contact: Prevent direct contact with skin and eyes.[3][4]
-
Hygiene: Practice good industrial hygiene. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3] |
Spill Response
-
Evacuation: Evacuate personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Chemical Waste: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems.[3]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
